Tyramine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-(2-aminoethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034087 | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-19-5 | |
| Record name | Tyramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyramine (B21549) hydrochloride, a biogenic amine derived from the amino acid tyrosine, has long been recognized for its role as an indirect-acting sympathomimetic agent. Its mechanism of action is multifaceted, extending beyond the classical understanding of neurotransmitter displacement. This technical guide provides a comprehensive overview of the molecular and physiological actions of tyramine, with a focus on its dual role as a releaser of catecholamines and as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This document synthesizes current research to provide quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers in pharmacology and drug development.
Core Mechanism of Action
Tyramine hydrochloride's physiological effects are primarily mediated through two distinct but interconnected mechanisms:
-
Indirect Sympathomimetic Action: Tyramine is taken up into presynaptic nerve terminals by monoamine transporters, particularly the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2][3] Once inside the neuron, it acts as a "false neurotransmitter," causing a potent, non-vesicular release of stored catecholamines such as norepinephrine, dopamine, and epinephrine (B1671497) from the nerve endings.[4][5] This surge of neurotransmitters into the synaptic cleft leads to the activation of adrenergic and dopaminergic receptors, resulting in a sympathomimetic response, including vasoconstriction and increased heart rate.[4] Notably, tyramine has limited ability to cross the blood-brain barrier, confining its sympathomimetic effects primarily to the periphery.[4]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: More recently, tyramine has been identified as a full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[4][6][7][8] TAAR1 is expressed in the central nervous system, particularly in brain regions associated with monoaminergic regulation, as well as in peripheral tissues.[9] Upon activation by tyramine, TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin (B10506) systems, representing a novel pathway for its neuromodulatory effects.[4][7][8]
The infamous "cheese effect," a hypertensive crisis resulting from the ingestion of tyramine-rich foods by individuals on monoamine oxidase inhibitors (MAOIs), underscores the clinical significance of its indirect sympathomimetic action.[4][10] MAOIs prevent the breakdown of tyramine, leading to an exaggerated release of catecholamines and a subsequent dangerous spike in blood pressure.[4][10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of tyramine's interaction with its molecular targets.
| Parameter | Value | Species | Assay Conditions | Reference |
| TAAR1 EC50 | 70 - 1100 nM | Human, Rat | cAMP accumulation assays | [11] |
| Norepinephrine Release EC50 | 40.6 nM | Rat | Brain synaptosomes | [4] |
| Dopamine Release EC50 | 119 nM | Rat | Brain synaptosomes | [4] |
| Serotonin Release EC50 | 2,775 nM | Rat | Brain synaptosomes | [4] |
| Binding Capacity (Bmax) for [3H]-pTA | ~30x higher in corpus striatum vs. cerebellum | Rat | Brain membranes | [12] |
| Dissociation Constant (KD) for [3H]-pTA | Similar in corpus striatum and cerebellum | Rat | Brain membranes | [12] |
Table 1: Receptor and Transporter Interaction Data for Tyramine
| Pharmacokinetic Parameter | Value | Study Population | Dosing | Reference |
| Mean AUC | 3.74 min*µg/ml | Healthy volunteers | 400 mg oral administration | [13],[14] |
| Mean CL/F | 107 l/min | Healthy volunteers | 400 mg oral administration | [13],[14] |
| Metabolite Recovery in Urine (4-HPAA) | 76.8% of dose | Healthy volunteers | 400 mg oral administration | [13],[14] |
Table 2: Human Pharmacokinetic Parameters of Oral Tyramine
Signaling Pathways
Indirect Sympathomimetic Pathway
The indirect sympathomimetic action of tyramine involves its transport into the presynaptic neuron and subsequent displacement of neurotransmitters.
Caption: Tyramine uptake and norepinephrine displacement pathway.
TAAR1 Signaling Pathway
As a TAAR1 agonist, tyramine initiates a G-protein-mediated signaling cascade.
Caption: Tyramine-induced TAAR1 Gs-protein signaling pathway.
Experimental Protocols
In Vitro Neurotransmitter Release Assay from Rat Brain Slices
This protocol is designed to measure tyramine-induced release of radiolabeled norepinephrine from brain tissue.
Caption: Experimental workflow for a neurotransmitter release assay.
Methodology:
-
Tissue Preparation: Rat cerebral cortex is dissected and sliced to a thickness of 300-400 µm using a tissue chopper or vibratome.
-
Radiolabeling: The slices are pre-incubated in a physiological buffer containing [3H]-norepinephrine to allow for uptake into noradrenergic nerve terminals.
-
Washing: Following incubation, the slices are washed with fresh buffer to remove extracellular radiolabel.
-
Stimulation and Superfusion: The slices are placed in a superfusion chamber and continuously perfused with buffer. After a baseline period, the buffer is switched to one containing a known concentration of this compound.
-
Fraction Collection: Superfusate is collected in fractions at regular intervals throughout the experiment.
-
Quantification: The amount of [3H]-norepinephrine in each superfusate fraction and in the lysate is quantified using liquid scintillation counting.
-
Data Analysis: The release of [3H]-norepinephrine is expressed as a percentage of the total radioactivity in the tissue at the time of stimulation. This allows for the determination of the potency (EC50) and efficacy of tyramine as a releasing agent.[15]
Human Pharmacokinetic and Pharmacodynamic Study
This protocol outlines a study to assess the absorption, metabolism, and cardiovascular effects of oral tyramine in human subjects.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Genotyping: Subjects may be genotyped for polymorphisms in genes relevant to tyramine metabolism, such as MAO-A, CYP2D6, and OCT1.[13][14]
-
Drug Administration: Following an overnight fast, subjects are administered a single oral dose of this compound (e.g., 400 mg).[13][14]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after tyramine administration. Plasma is separated and stored for analysis. Urine is also collected over a specified period.
-
Pharmacodynamic Measurements: Systolic and diastolic blood pressure and heart rate are monitored at regular intervals.
-
Bioanalysis: Plasma concentrations of tyramine and its major metabolite, 4-hydroxyphenylacetic acid (4-HPAA), are determined using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[14]
-
Data Analysis: Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, CL/F) are calculated from the plasma concentration-time data. The relationship between tyramine plasma concentration and changes in blood pressure is analyzed to assess its pharmacodynamic effects.[13][14]
Conclusion
The mechanism of action of this compound is a compelling example of dual pharmacology. It acts as a potent indirect sympathomimetic by displacing catecholamines from neuronal storage, a mechanism with significant clinical implications, particularly in the context of MAOI therapy. Concurrently, its role as a TAAR1 agonist opens new avenues for understanding its neuromodulatory functions and presents potential opportunities for therapeutic intervention. This guide provides a foundational resource for researchers, offering key quantitative data, signaling pathway visualizations, and detailed experimental protocols to facilitate further investigation into the complex pharmacology of this important biogenic amine.
References
- 1. tyramine [drugcentral.org]
- 2. Tyramine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Tyramine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Tyramine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 9. file1.dxycdn.com [file1.dxycdn.com]
- 10. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High affinity binding of [3H]-tyramine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 15. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tyramine Hydrochloride for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Tyramine (B21549) hydrochloride, a crucial biogenic amine for various research applications. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its effective use in the laboratory.
Core Physical and Chemical Properties
Tyramine hydrochloride, the hydrochloride salt of tyramine, is a white to pale cream crystalline powder.[1][2] It is a monoamine compound derived from the amino acid tyrosine.[3][4]
A summary of the key quantitative properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale cream crystals or powder | [1][2] |
| Melting Point | 271-277 °C | [1][5][6] |
| Boiling Point | 269 °C at 760 mmHg | [5][6] |
| Solubility | ||
| in Water | 50 mg/mL; 100 mg/mL (requires sonication) | [7] |
| in DMSO | 30 mg/mL (requires sonication); 100 mg/mL (requires sonication) | [7][8] |
| in Ethanol | Soluble | [9][10] |
| in DMF | 25 mg/mL | [9] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂ClNO | [11] |
| Molecular Weight | 173.64 g/mol | [11] |
| pKa | 9.74 (for Tyramine) | [12] |
| UV-Vis λmax | 192 nm, 222 nm, 276 nm | [13] |
| Purity (Typical) | ≥98% |
For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place, protected from light.[3][14][15] The compound is stable under normal temperatures and pressures.[14] Incompatible materials to avoid include strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5][14] For long-term storage as a solid, -20°C is recommended, where it is stable for at least four years.[9] In solvent, storage at -80°C for up to one year is advised.[8] Aqueous solutions are not recommended for storage for more than one day.[9]
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are outlined below.
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Solvent of choice (e.g., sterile water, DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[7]
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., for a 100 mg/mL stock in water, add 1 mL of sterile water to 100 mg of powder).
-
Vortex the solution thoroughly until the powder is dissolved. For higher concentrations, sonication may be necessary to facilitate dissolution.[7]
-
If preparing an aqueous stock solution for use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-80°C for solutions in organic solvents).[8]
Objective: To determine the concentration of this compound in a sample.
Materials and Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.
-
This compound standard of known concentration
-
Sample containing an unknown concentration of this compound
Procedure:
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations by diluting the stock solution.
-
Sample Preparation: Dilute the unknown sample to a concentration expected to fall within the range of the standard curve.
-
HPLC Analysis:
-
Set the UV-Vis detector to one of the absorption maxima of Tyramine (e.g., 276 nm) for optimal sensitivity.[13]
-
Equilibrate the C18 column with the mobile phase.
-
Inject a fixed volume of each standard and the unknown sample into the HPLC system.
-
Record the retention time and peak area for each injection.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the standard curve.
-
Signaling Pathways
Tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[9][16] Activation of TAAR1 can initiate downstream signaling cascades that modulate the release of key neurotransmitters like dopamine, norepinephrine, and serotonin.[16][17]
The activation of TAAR1 by tyramine can lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[17] This, in turn, can activate Protein Kinase A (PKA).[18] TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[19]
Caption: TAAR1 signaling pathways initiated by Tyramine.
A typical workflow to investigate the effect of this compound on TAAR1 activation in a cellular context is depicted below.
Caption: Workflow for TAAR1 activation studies.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 422381000 [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound | 60-19-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C8H12ClNO | CID 66449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tyramine | 51-67-2 [chemicalbook.com]
- 13. UV-Vis Spectrum of Tyramine | SIELC Technologies [sielc.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. hpc-standards.com [hpc-standards.com]
- 16. Tyramine - Wikipedia [en.wikipedia.org]
- 17. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]
- 19. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Tyramine hydrochloride as an endogenous metabolite in mammals.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyramine (B21549), a biogenic amine derived from the amino acid tyrosine, has long been recognized for its role in pharmacology and toxicology, particularly in the context of dietary restrictions for patients on monoamine oxidase inhibitors. However, a growing body of evidence highlights the significance of tyramine as an endogenous metabolite in mammals, playing multifaceted roles as a neurotransmitter and neuromodulator. This technical guide provides an in-depth overview of the biosynthesis, metabolism, physiological functions, and pathological implications of endogenous tyramine. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its quantification and visualization of its key signaling pathways.
Introduction
Tyramine (4-hydroxyphenethylamine) is a naturally occurring trace amine that acts as a catecholamine-releasing agent.[1] While its exogenous sources in fermented foods are well-known to precipitate hypertensive crises in individuals taking monoamine oxidase inhibitors (MAOIs), its endogenous production and physiological functions are of increasing interest in neuroscience and pharmacology.[1][2] Endogenous tyramine is not merely a metabolic byproduct but an active signaling molecule that modulates monoaminergic systems, with evidence pointing to its presence in the human brain.[1] This guide explores the core aspects of tyramine as an endogenous metabolite in mammals.
Biosynthesis and Metabolism
The metabolic lifecycle of endogenous tyramine involves its synthesis from a common amino acid and its subsequent degradation by a family of enzymes crucial for neurotransmitter regulation.
Biosynthesis
Endogenous tyramine is synthesized from the amino acid L-tyrosine through a decarboxylation reaction. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] Under conditions of elevated tyrosine levels, this pathway becomes a more prominent route of tyrosine metabolism in mammals.[1]
Metabolism
Tyramine is primarily metabolized by monoamine oxidases (MAO), with both MAO-A and MAO-B isoforms contributing to its degradation.[1][3] MAO enzymes catalyze the oxidative deamination of tyramine to form 4-hydroxyphenylacetaldehyde, which is further metabolized.[1] Other enzymes, including cytochrome P450 2D6 (CYP2D6), flavin-containing monooxygenase 3 (FMO3), phenylethanolamine N-methyltransferase (PNMT), and dopamine (B1211576) β-hydroxylase (DBH), are also involved in its metabolism.[1] The rapid metabolism of tyramine results in its characteristically low, or "trace," concentrations in tissues under normal physiological conditions.
Physiological Roles of Endogenous Tyramine
Endogenous tyramine exerts its physiological effects through multiple mechanisms, primarily acting as a neuromodulator via specific receptors and as an indirect sympathomimetic by displacing stored catecholamines.
Neuromodulation via Trace Amine-Associated Receptor 1 (TAAR1)
The discovery of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR), has been pivotal in understanding the direct actions of endogenous tyramine.[1] Tyramine is a full agonist of TAAR1 in both rodents and humans.[1] TAAR1 is expressed in key areas of the mammalian brain, including the ventral tegmental area (VTA), dorsal raphe nucleus, and substantia nigra, as well as in peripheral tissues like the kidneys.[1][4]
Activation of TAAR1 by tyramine initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the Gs alpha subunit (Gαs) of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, activates protein kinase A (PKA). TAAR1 signaling can also involve protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and the transcription factor cAMP response element-binding protein (CREB).[6][7][8] Furthermore, TAAR1 activation can modulate the activity of dopamine D2 receptors, often forming heterodimers, which can influence downstream signaling pathways such as the Akt/GSK3β pathway.[7][8]
Indirect Sympathomimetic Action
Tyramine is classified as an indirect-acting sympathomimetic amine. It is taken up into presynaptic nerve terminals by monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, tyramine displaces stored catecholamines, primarily norepinephrine, but also dopamine and epinephrine, from synaptic vesicles into the cytoplasm.[1] This leads to a non-exocytotic release of these neurotransmitters into the synaptic cleft, resulting in sympathomimetic effects such as increased heart rate and blood pressure.[2] This mechanism is also responsible for the "cheese effect," the hypertensive crisis experienced by individuals on MAOIs who consume tyramine-rich foods.[1]
Quantitative Data on Endogenous Tyramine Levels
The concentration of endogenous tyramine is tightly regulated and varies across different tissues. The following tables summarize available quantitative data on tyramine levels in mammalian tissues.
| Tissue | Species | Concentration (ng/g) | Reference |
| Brain | Rat (Wistar) | 0.32 ± 0.03 | [9] |
| Heart | Rat (Wistar) | 0.44 ± 0.13 | [9] |
| Kidney | Rat (Wistar) | 12.6 ± 3.4 | [9] |
| Liver | Rat (Wistar) | 0.27 ± 0.04 | [9] |
| Lung | Rat (Wistar) | 0.33 ± 0.11 | [9] |
| Spleen | Rat (Wistar) | 0.25 ± 0.07 | [9] |
| Adrenals | Rabbit | Highest Concentration | [10] |
Table 1: Endogenous Tyramine Concentrations in Various Mammalian Tissues
| Biological Fluid | Species | Concentration | Reference |
| Plasma (baseline) | Human | <0.25 ng/mL (in 98% of participants) | [11] |
| Urine (baseline) | Human | Mean: 0.055 mg (over 3 hours) | [11] |
Table 2: Baseline Endogenous Tyramine Levels in Human Biological Fluids
Experimental Protocols for Tyramine Quantification
Accurate quantification of endogenous tyramine is essential for research in this field. Below are detailed methodologies for key experimental techniques.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)
This is a highly sensitive and specific method for the quantification of tyramine in biological matrices.
-
Sample Preparation (from Meat Products):
-
Homogenize 1 gram of the sample.
-
Add 5 mL of 0.5 M HCl and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and repeat the extraction with another 5 mL of 0.5 M HCl.
-
Combine the supernatants and bring the final volume to 10 mL with 0.5 M HCl.
-
Filter the extract through a 0.22 µm syringe filter before injection.[12][13]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[12]
-
Gradient Elution: A suitable gradient program should be developed to separate tyramine from other matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific daughter ion for tyramine (e.g., m/z 138 -> 121).
-
Internal Standard: A stable isotope-labeled tyramine (e.g., tyramine-d4) should be used for accurate quantification.
-
Radioimmunoassay (RIA)
RIA is a highly sensitive immunoassay for measuring the concentration of antigens.
-
Antigen Preparation:
-
Couple p-aminohippuric acid to a carrier protein like methylated bovine serum albumin (mBSA) using a carbodiimide (B86325) reagent.
-
Diazotize the amino group and attach it to the aromatic ring of tyramine to create the immunogen.[10]
-
-
Antibody Production:
-
Inject the immunogen in Freund's complete adjuvant into rabbits to produce polyclonal antibodies against tyramine.[10]
-
-
Assay Procedure:
-
A known quantity of radiolabeled tyramine (e.g., with ³H or ¹²⁵I) is mixed with a known amount of anti-tyramine antibody.[10][14]
-
The biological sample containing an unknown amount of unlabeled tyramine is added.
-
Unlabeled tyramine from the sample competes with the radiolabeled tyramine for binding to the antibody.[14]
-
The antibody-bound antigen is separated from the free antigen (e.g., by precipitation).
-
The radioactivity of the free or bound fraction is measured using a gamma or scintillation counter.
-
The concentration of tyramine in the sample is determined by comparing its competitive binding with a standard curve generated using known concentrations of unlabeled tyramine.[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to endogenous tyramine.
Biosynthesis and Metabolism of Tyramine
Tyramine Signaling via TAAR1
Experimental Workflow for Tyramine Quantification by LC-MS/MS
Pathological Implications
Imbalances in endogenous tyramine levels have been associated with several pathological conditions.
-
Migraine: Tyramine is a well-known trigger for migraine headaches in susceptible individuals.[2] This is thought to be due to its ability to induce the release of norepinephrine, leading to vasoconstriction.[2]
-
Neurological and Psychiatric Disorders: Altered tyramine metabolism has been implicated in a range of neurological and psychiatric conditions. Its role as a neuromodulator within the monoaminergic systems suggests that dysregulation of tyramine signaling could contribute to the pathophysiology of disorders such as depression, schizophrenia, and Parkinson's disease.[16]
Conclusion
Endogenous tyramine hydrochloride is a critical signaling molecule in mammalian physiology, extending far beyond its historical association with dietary interactions. Its roles as a neuromodulator acting through TAAR1 and as an indirect sympathomimetic highlight its importance in regulating neuronal function. For researchers and drug development professionals, understanding the biosynthesis, metabolism, and signaling pathways of tyramine is crucial for elucidating its role in health and disease and for identifying novel therapeutic targets within the intricate network of monoaminergic regulation. The experimental protocols and data presented in this guide provide a foundational resource for advancing research in this exciting and evolving field.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tyramine in human plasma, utilising ion-pair extraction and high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of plasma and tissue levels of tyramine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 12. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 15. protocols.io [protocols.io]
- 16. Microbial preparation of L-[15N]tyrosine and [15N]tyramine and their gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of Tyramine as a Trace Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine (B21549), a monoamine compound derived from the amino acid tyrosine, has long been recognized for its potent physiological effects, most notably the "cheese effect"—a hypertensive crisis experienced by individuals taking monoamine oxidase inhibitors (MAOIs).[1][2][3][4] However, its role extends far beyond this well-known interaction. As an endogenous trace amine, tyramine acts as a neuromodulator and neurotransmitter, exerting its influence on various physiological processes through complex signaling pathways.[1][5] This technical guide provides a comprehensive overview of the biological functions of tyramine, with a focus on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its roles.
Core Biological Functions
Tyramine's biological activities are multifaceted, primarily stemming from its ability to interact with monoaminergic systems and its direct action on trace amine-associated receptors (TAARs).
Catecholamine Releasing Agent
Tyramine is a potent indirectly acting sympathomimetic amine.[1][3] It is taken up into presynaptic nerve terminals by monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[6] Once inside the neuron, tyramine displaces norepinephrine and dopamine from storage vesicles, leading to their non-exocytotic release into the synaptic cleft.[1][7] This surge in synaptic catecholamines results in the activation of adrenergic and dopaminergic receptors, leading to a range of sympathomimetic effects.[8]
The tyramine-induced release of norepinephrine is the primary mechanism behind the "cheese effect."[9] In individuals treated with MAOIs, the breakdown of both tyramine and the released norepinephrine is inhibited, leading to a massive accumulation of norepinephrine in the synapse and subsequent hypertensive crisis.[2][4][10]
Neuromodulator and Neurotransmitter via TAAR1
The discovery of trace amine-associated receptors (TAARs), particularly TAAR1, has revolutionized our understanding of tyramine's function.[11][12] Tyramine is a potent agonist of TAAR1, a G protein-coupled receptor (GPCR) expressed in the central nervous system and various peripheral tissues.[1][5]
Activation of TAAR1 by tyramine initiates a signaling cascade, primarily through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][13] This signaling pathway can modulate the activity of various ion channels and protein kinases, ultimately influencing neuronal excitability and neurotransmitter release.[10][14]
TAAR1 activation by tyramine has been shown to:
-
Modulate dopaminergic and serotonergic neurotransmission.[14]
-
Influence mood, cognition, and reward pathways.[3]
-
Play a role in the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression.[11]
Role in Migraine
For decades, tyramine-rich foods have been identified as potential triggers for migraine headaches.[15][16][17] The exact mechanism remains under investigation, but it is thought to involve tyramine's vasoactive properties and its influence on neurotransmitter systems implicated in migraine pathophysiology.[14] The tyramine-induced release of norepinephrine can cause vasoconstriction, which may be a contributing factor to the onset of migraines in susceptible individuals.[14]
Quantitative Data on Tyramine's Biological Activity
The following tables summarize key quantitative data related to tyramine's interaction with its primary receptor, TAAR1, and its endogenous concentrations.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Tyramine at TAAR1
| Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| Human | Radioligand Binding | Ki ([³H]tyramine displacement) | ~420 | [2] |
| Human | cAMP Accumulation | EC50 | 70 - 1100 | [1] |
| Rat | Radioligand Binding | Ki ([³H]tyramine displacement) | - | - |
| Rat | cAMP Accumulation | EC50 | 69 | [4] |
| Mouse | cAMP Accumulation | EC50 | 940 ± 120 | [16] |
Table 2: Endogenous Tyramine Concentrations in Brain Tissue
| Species | Brain Region | Concentration | Reference(s) |
| Rat | Caudate Nucleus | Baseline levels altered by nutritional stress | [18] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to tyramine's biological functions.
Caption: TAAR1 signaling pathway activated by tyramine.
Caption: Mechanism of tyramine-induced catecholamine release.
Experimental Protocols
This section details the methodologies for key experiments used to study the biological functions of tyramine.
Radioligand Binding Assay
This assay is used to determine the binding affinity of tyramine for its receptors, such as TAAR1.
-
Objective: To determine the inhibition constant (Ki) of tyramine for TAAR1.
-
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1).
-
Radiolabeled ligand (e.g., [³H]tyramine or a specific TAAR1 radioligand).
-
Unlabeled tyramine.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled tyramine.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of unlabeled tyramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]
-
cAMP Accumulation Assay
This functional assay measures the ability of tyramine to activate Gs-coupled receptors like TAAR1.
-
Objective: To determine the EC50 of tyramine for TAAR1-mediated cAMP production.
-
Materials:
-
Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Tyramine.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of tyramine to the cells.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the cAMP concentration against the log of the tyramine concentration to determine the EC50 value.[19][20][21]
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter release in the brain of a living animal in response to tyramine administration.
-
Objective: To measure the extracellular levels of dopamine and norepinephrine in a specific brain region following tyramine administration.
-
Materials:
-
Anesthetized or freely moving animal (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical or fluorescence detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).[22][23]
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer tyramine (e.g., systemically or directly into the brain via the probe).
-
Continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.[12][24][25]
-
Caption: Experimental workflow for in vivo microdialysis.
Quantification of Tyramine in Biological Samples using HPLC-MS/MS
This is a highly sensitive and specific method for measuring tyramine concentrations in various biological matrices.
-
Objective: To accurately quantify tyramine levels in samples such as plasma, urine, or tissue homogenates.
-
Materials:
-
Biological sample.
-
Internal standard (e.g., a deuterated form of tyramine).
-
Protein precipitation and/or solid-phase extraction (SPE) materials.
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Prepare the sample by removing proteins and other interfering substances (e.g., by protein precipitation with acetonitrile (B52724) or SPE).
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate tyramine from other components using a suitable HPLC column.
-
Detect and quantify tyramine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of tyramine in the original sample based on the peak area ratio of tyramine to the internal standard and a standard curve.[13][26][27][28][29]
-
Conclusion
Tyramine is a biologically significant trace amine with diverse functions in the nervous and peripheral systems. Its role as a potent catecholamine-releasing agent and as a specific agonist for the TAAR1 receptor underscores its importance in both normal physiological processes and in pathological conditions. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate mechanisms of tyramine action and to explore its potential as a therapeutic target in a range of disorders. A thorough understanding of tyramine's biological functions is crucial for the development of novel therapeutics and for ensuring the safe use of existing medications that interact with the monoaminergic system.
References
- 1. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]
- 4. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyramine - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of nutritional stress on brain tyramine concentration and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cAMP Hunter™ Mouse TAAR1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 20. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 21. Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Cornerstone of Biogenic Amine Research: A Technical Guide to the Discovery and History of Tyramine Hydrochloride
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of tyramine (B21549) hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal role of tyramine hydrochloride in biochemical research, from its initial discovery to its use in modern experimental protocols.
Discovery and Historical Context
Tyramine, chemically known as 4-(2-aminoethyl)phenol, was first discovered in 1846 by the German chemist Justus von Liebig in cheese protein casein.[1] Its name is derived from the Greek word "tyros," meaning cheese. Initially identified as a product of the decarboxylation of the amino acid tyrosine during fermentation and decay, tyramine's physiological effects remained largely a curiosity until the mid-20th century.[2][3][4]
A pivotal moment in the history of tyramine research was the observation of the "cheese reaction" in the 1950s. Patients being treated with monoamine oxidase inhibitors (MAOIs) for depression experienced hypertensive crises after consuming tyramine-rich foods like aged cheese.[] This discovery illuminated the critical role of monoamine oxidase (MAO) in metabolizing tyramine and preventing its pressor effects, thus establishing tyramine as a key tool in pharmacological research.[][6]
Early chemical synthesis of tyramine and its derivatives was pioneered by researchers like George Barger and George Stanley Walpole in the early 1900s, who explored the synthesis of p-hydroxyphenylethylamine (tyramine) and its analogues.[7][8][9] The hydrochloride salt of tyramine became the preferred form for research due to its stability and solubility in aqueous solutions, facilitating its use in experimental settings.
Biochemical and Physiological Significance
Tyramine is a biogenic amine that acts as a trace amine and neurotransmitter.[2][10] It is produced in biological systems through the decarboxylation of tyrosine by the enzyme tyrosine decarboxylase.[2][4][11]
Mechanism of Action
Tyramine's primary mechanism of action is the displacement of stored catecholamines, particularly norepinephrine (B1679862), from presynaptic nerve terminals.[3][12][13] This sympathomimetic effect leads to vasoconstriction, increased heart rate, and elevated blood pressure.[3][14]
Furthermore, tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[2][3] Activation of TAAR1 can influence dopamine (B1211576) and serotonin (B10506) neurotransmission, highlighting tyramine's role as a neuromodulator.[2][15]
Metabolism
In the body, tyramine is primarily metabolized in the gut and liver by monoamine oxidase (MAO), particularly MAO-A.[3][][16] This enzyme converts tyramine to the inactive metabolite 4-hydroxyphenylacetaldehyde, which is further metabolized to 4-hydroxyphenylacetic acid.[3][14][17] Inhibition of MAO leads to an accumulation of tyramine, resulting in the potentially life-threatening hypertensive crisis known as the "cheese effect".[][6]
Key Experimental Protocols
This compound has been instrumental in several key experimental protocols in pharmacology and biochemistry.
The Tyramine Pressor Response Test (Tyramine Challenge Test)
This in vivo assay is the gold standard for assessing the degree of MAO-A inhibition by new drug candidates.[18][19]
Methodology:
-
Subject Preparation: Healthy volunteers are typically used. A baseline blood pressure is established. For studies involving MAOIs, a washout period is required before the test.[14][20]
-
Tyramine Administration:
-
Oral: this compound is administered in escalating doses in capsules, often mixed with food to simulate a real-world scenario.[21][22] Doses can range from 200 mg to 800 mg in unmedicated subjects.[21]
-
Intravenous: For more precise dosing and to bypass first-pass metabolism, this compound is administered as incremental intravenous boluses (e.g., 0.5 mg) at set intervals.[23][24]
-
-
Monitoring: Blood pressure and heart rate are monitored at regular intervals after each dose.[14][20]
-
Endpoint: The primary endpoint is typically the dose of tyramine required to produce a predetermined increase in systolic blood pressure, often 30 mmHg (PD30).[21][23]
Radiolabeled Tyramine Uptake and Release Assays
These in vitro assays are used to study the transport of tyramine into cells and its ability to induce the release of other neurotransmitters.
Methodology:
-
Cell/Tissue Preparation: Cell lines expressing relevant transporters (e.g., norepinephrine transporter, NET) or isolated tissues like brain slices or synaptosomes are used.[12][25][26]
-
Incubation with Radiolabeled Tyramine: The prepared cells or tissues are incubated with radiolabeled tyramine (e.g., [3H]-Tyramine or [14C]-Tyramine) to allow for its uptake.[25][27]
-
Uptake Measurement: After incubation, the cells/tissues are washed to remove extracellular radiolabel. The amount of intracellular radioactivity is then quantified using a scintillation counter to determine the rate of uptake.[25][27][28]
-
Release Assay: To measure release, the cells/tissues are first loaded with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine). Subsequently, they are exposed to unlabeled tyramine, and the amount of radiolabeled neurotransmitter released into the supernatant is measured over time.[12][26]
High-Performance Liquid Chromatography (HPLC) for Tyramine Quantification
HPLC is a widely used analytical technique for the sensitive and specific quantification of tyramine in various matrices, including food, beverages, and biological samples.[10][29][30][31][32]
Methodology:
-
Sample Preparation: The sample (e.g., cheese, wine, plasma) is homogenized and tyramine is extracted using a suitable solvent, often with a protein precipitation step for biological samples.[30][31]
-
Derivatization (Optional but common): To enhance detection, tyramine can be derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[30][31]
-
Chromatographic Separation: The extracted and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). An isocratic or gradient mobile phase is used to separate tyramine from other components.[29][30][32]
-
Detection: Tyramine is detected using a UV or fluorescence detector set at the appropriate wavelength for the native or derivatized molecule.[29][30][31][32]
-
Quantification: The concentration of tyramine is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the experimental use of this compound.
| Table 1: Tyramine Pressor Response in Humans | |
| Parameter | Value |
| Oral Tyramine Dose (PD30) in Unmedicated Subjects | 200 - 800 mg[21] |
| Increase in Tyramine Pressor Sensitivity with Tranylcypromine (B92988) (MAOI) | 56-fold[21] |
| Increase in Tyramine Pressor Sensitivity with Brofaromine (B1663282) (RIMA) | 7-fold[21] |
| Systolic Blood Pressure Increase for Pressor Response Definition | ≥ 30 mmHg[21][23] |
| Table 2: HPLC Quantification of Tyramine | |
| Parameter | Value |
| Limit of Detection (LOD) in Plasma | 0.1 ng/mL[14][20] |
| Limit of Quantification (LOQ) in Plasma | 0.25 ng/mL[14][20] |
| Limit of Detection (LOD) in Rice Wine | 0.7 mg/L[32] |
| Recovery of Tyramine from Cheese | 98.0%[30] |
| Recovery of Tyramine from Shrimp By-Products | 98.68%[31] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways involving tyramine.
Conclusion
This compound has a rich history in biochemical research, evolving from a compound identified in fermented foods to a critical tool in modern pharmacology. Its well-characterized mechanism of action and metabolism have made it indispensable for studying monoamine oxidase function and the effects of sympathomimetic amines. The experimental protocols detailed in this guide continue to be relevant in drug development and safety assessment. A thorough understanding of the history and biochemical properties of this compound is essential for researchers in neuroscience, pharmacology, and toxicology.
References
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyramine - Wikipedia [en.wikipedia.org]
- 4. Amino Acid Analysis of Tyramine [biosyn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of hordenine, the alkaloid from barley / by George Barger. | Wellcome Collection [wellcomecollection.org]
- 8. wellcomecollection.org [wellcomecollection.org]
- 9. bibliotecamedicastatale.cultura.gov.it [bibliotecamedicastatale.cultura.gov.it]
- 10. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyramine-Mediated Activation of Sympathetic Nerves Inhibits Insulin Secretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 21. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pressor response to intravenous tyramine in healthy subjects after safinamide, a novel neuroprotectant with selective, reversible monoamine oxidase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Release of radiolabeled dopamine, p-tyramine, and m-tyramine from rat striatal slices by some aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Alltesta HPLC Method for Analysis of Tyramine on Primesep 100 | SIELC Technologies [sielc.com]
- 30. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tyramine Hydrochloride (CAS 60-19-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyramine (B21549) hydrochloride (CAS 60-19-5), the hydrochloride salt of the biogenic monoamine tyramine, is a compound of significant interest in neuroscience, pharmacology, and food science.[1][2][3] Derived from the amino acid tyrosine, it acts as an indirect sympathomimetic agent by prompting the release of catecholamines such as norepinephrine (B1679862).[4][5] This technical guide provides a comprehensive overview of tyramine hydrochloride, including its chemical and physical properties, pharmacological actions, metabolic pathways, and key applications in research and diagnostics. Detailed experimental protocols and visualizations of its signaling pathways are presented to support advanced research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][6] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 60-19-5 | [2][3][7] |
| Molecular Formula | C₈H₁₁NO·HCl | [2][8] |
| Molecular Weight | 173.64 g/mol | [2][7][9] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 271-274 °C | [6][10] |
| Solubility | Soluble in water (50 mg/mL) | [10] |
| InChI Key | RNISDHSYKZAWOK-UHFFFAOYSA-N | [10] |
| SMILES | Cl[H].NCCc1ccc(O)cc1 | [10] |
Pharmacology and Mechanism of Action
This compound's primary pharmacological effect is the indirect release of stored catecholamines, particularly norepinephrine, from sympathetic nerve terminals.[1][4] Unlike direct-acting sympathomimetics, tyramine itself does not activate adrenergic receptors.[11] It is taken up into presynaptic neurons by the norepinephrine transporter (NET) and displaces norepinephrine from synaptic vesicles, leading to its release into the synaptic cleft. This results in the activation of adrenergic receptors and subsequent physiological responses, including an increase in blood pressure and heart rate.[12] An important characteristic is its inability to cross the blood-brain barrier, which limits its effects to the peripheral nervous system.[5][6]
Signaling Pathway of Tyramine-Induced Norepinephrine Release
The following diagram illustrates the mechanism by which tyramine enters a sympathetic neuron and triggers the release of norepinephrine.
Caption: Mechanism of tyramine-induced norepinephrine release.
Metabolism
Tyramine is primarily metabolized in the body by monoamine oxidase (MAO) enzymes, particularly MAO-A.[13][14] This enzyme catalyzes the oxidative deamination of tyramine to 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA).[14] The metabolism of tyramine is clinically significant, as individuals taking MAO inhibitors (MAOIs) for conditions like depression can experience a hypertensive crisis if they consume tyramine-rich foods.[4]
Metabolic Pathway of Tyramine
The diagram below outlines the metabolic breakdown of tyramine by monoamine oxidase.
Caption: Metabolic pathway of tyramine via monoamine oxidase.
Pharmacokinetics
The pharmacokinetic profile of tyramine is characterized by rapid absorption and clearance. A study involving oral administration of a 200 mg dose of tyramine to healthy, fasted subjects reported the following parameters:
| Pharmacokinetic Parameter | Value | Reference |
| Maximum Serum Concentration (Cmax) | 37.7 ± 26.01 ng/mL | [15][16] |
| Time to Cmax (Tmax) | 20 minutes - 1 hour | [15][16] |
| Elimination Half-life (t₁/₂) | 0.533 hours (range: 0.330-0.668) | [15][16] |
| Oral Clearance | 135 ± 55.4 L/min | [15][16] |
The bioavailability of tyramine is significantly reduced when administered with food.[15][16] Systemic exposure and maximum concentration were found to be reduced by 53% and 72%, respectively, when taken with a meal.[15][16]
Applications in Research and Diagnostics
This compound serves as a valuable tool in various research and diagnostic applications:
-
Neuroscience Research: It is used to study neurotransmitter release mechanisms and the function of the sympathetic nervous system.[1]
-
MAO Inhibitor Studies: It serves as a model compound to investigate the effects and potency of monoamine oxidase inhibitors.[1]
-
Diagnostic Testing: It has been used in diagnostic tests to assess the responsiveness of the sympathetic nervous system.[1]
-
Tyramide Signal Amplification (TSA): In immunohistochemistry and in situ hybridization, tyramine derivatives are used as substrates for horseradish peroxidase to generate highly amplified signals, enabling the detection of low-abundance targets.[6][10]
Experimental Protocols
Tyramide Signal Amplification (TSA) for Immunofluorescence
This protocol provides a general workflow for using this compound as a precursor for fluorescently labeled tyramide in TSA.
Materials:
-
This compound (CAS 60-19-5)
-
Fluorescent dye with a succinimidyl ester (e.g., Atto 488 NHS ester)
-
Dimethylformamide (DMF)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Hydrogen peroxide (H₂O₂)
-
Amplification buffer (e.g., PBS with 0.003% H₂O₂)
-
Specimen slide with primary antibody staining completed
Procedure:
-
Preparation of Fluorescently Labeled Tyramide:
-
Dissolve this compound and the fluorescent dye's succinimidyl ester in DMF.
-
Allow the reaction to proceed to conjugate the dye to tyramine.
-
Purify the labeled tyramide using chromatography.
-
-
Immunolabeling:
-
Incubate the specimen with the HRP-conjugated secondary antibody.
-
Wash to remove unbound antibody.
-
-
Signal Amplification:
-
Incubate the slide with the fluorescently labeled tyramide in the amplification buffer containing hydrogen peroxide. The HRP catalyzes the deposition of the labeled tyramide at the site of the target antigen.
-
Wash thoroughly.
-
-
Microscopy:
-
Mount the slide and visualize using a fluorescence microscope.
-
Experimental Workflow for TSA
Caption: Experimental workflow for Tyramide Signal Amplification.
Safety and Handling
This compound is considered a hazardous substance.[17] It can cause skin, eye, and respiratory irritation.[17][18][19] Accidental ingestion may be harmful.[17] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a dust mask.[10][17] It should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[11]
Conclusion
This compound is a versatile and important molecule in biomedical research. Its well-defined mechanism of action as an indirect sympathomimetic makes it a valuable tool for studying neuronal function and the effects of drugs that modulate monoamine systems. Furthermore, its application in advanced techniques like Tyramide Signal Amplification highlights its utility in molecular and cellular biology. A thorough understanding of its properties, pharmacology, and handling is crucial for its effective and safe use in a research setting.
References
- 1. leapchem.com [leapchem.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, 99% 60-19-5 India [ottokemi.com]
- 7. cpachem.com [cpachem.com]
- 8. This compound For Synthesis, C8H11NO.HCl | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 9. This compound | 60-19-5 | FT47013 | Biosynth [biosynth.com]
- 10. ≥98% (TLC), powder, neuromodulator | Sigma-Aldrich [sigmaaldrich.com]
- 11. medkoo.com [medkoo.com]
- 12. 60-19-5・this compound・205-20211[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 15. Tyramine pharmacokinetics and reduced bioavailability with food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. szabo-scandic.com [szabo-scandic.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide on the Interaction of Tyramine Hydrochloride with Monoamine Oxidase (MAO)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyramine (B21549), a naturally occurring monoamine, serves as a crucial tool in neuropharmacology and drug development, primarily due to its well-characterized interaction with monoamine oxidase (MAO) enzymes. As a substrate for both MAO-A and MAO-B isoforms, tyramine's metabolism is a focal point for studying MAO activity and the efficacy of MAO inhibitors (MAOIs). This guide provides a comprehensive technical overview of the tyramine-MAO interaction, detailing the underlying biochemical mechanisms, quantitative kinetic parameters, standardized experimental protocols for assessing MAO activity, and the physiological consequences of inhibiting this metabolic pathway. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize tyramine as a pharmacological probe.
The Biochemical Interaction of Tyramine and Monoamine Oxidase
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of various endogenous and exogenous monoamines.[][2] Tyramine, chemically known as 4-hydroxyphenethylamine, is derived from the amino acid tyrosine and is found in many fermented foods.[]
Mechanism of Action
Tyramine acts as a substrate for both MAO-A and MAO-B.[3][4][5] The enzymatic reaction involves the oxidative deamination of tyramine to its corresponding aldehyde, 4-hydroxyphenylacetaldehyde, with the concomitant production of hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃).[2][4] The aldehyde is subsequently metabolized to 4-hydroxyphenylacetic acid (4-HPAA).[6][7]
Under normal physiological conditions, orally ingested tyramine is extensively metabolized by MAO-A in the gastrointestinal tract and liver, a phenomenon known as the "first-pass effect," which keeps systemic tyramine concentrations low.[][7]
Isoform Selectivity
While tyramine is a substrate for both MAO isoforms, MAO-A is the primary enzyme responsible for its metabolism in the gut.[][7] Consequently, inhibition of MAO-A leads to a significant increase in the systemic bioavailability of dietary tyramine. Selective MAO-B inhibitors, at therapeutic doses, have a much lesser effect on tyramine metabolism.[]
Quantitative Analysis of Tyramine-MAO Interaction
The kinetics of tyramine metabolism by MAO-A and MAO-B have been characterized to determine the affinity and turnover rate of the substrate for each enzyme isoform. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key parameter in these studies.
| Enzyme Source | MAO Isoform | Kₘ (µM) | Reference |
| Rat Intestine & Brain | MAO-A | ~120 | [8] |
| Rat Intestine & Brain | MAO-B | ~240 | [8] |
| Human (recombinant) | MAO-A | 55,600 (55.6 mM) | [9] |
| Human (recombinant) | MAO-B | 24,000 (24 mM) | [9] |
Note: The Kₘ values for human recombinant MAO appear exceptionally high in the cited source and may represent a difference in experimental conditions or a typographical error (likely µM). Researchers should consult primary literature for specific experimental contexts.
Experimental Protocols for Measuring MAO Activity using Tyramine
Tyramine is a commonly used substrate in assays designed to measure MAO activity or screen for MAO inhibitors. The general principle involves incubating a source of MAO (e.g., tissue homogenates, mitochondria, or recombinant enzyme) with tyramine and measuring the rate of product formation.
Fluorometric Assay for MAO Activity
This is a widely used, sensitive method for quantifying MAO activity.
Principle: The hydrogen peroxide (H₂O₂) produced during the oxidative deamination of tyramine is used in a subsequent horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin).[10] The increase in fluorescence over time is directly proportional to the MAO activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
MAO Source: Prepare tissue homogenates (e.g., liver or brain mitochondria) or use recombinant human MAO-A or MAO-B. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Substrate Solution: Prepare a stock solution of tyramine hydrochloride in ultrapure water. The final concentration in the assay will typically be near the Kₘ.
-
Detection Reagents: Prepare stock solutions of HRP and a fluorometric probe (e.g., Amplex Red) in a suitable solvent like DMSO.
-
Inhibitors (for isoform-specific activity): Prepare stock solutions of clorgyline (MAO-A specific inhibitor) and pargyline (B1678468) or selegiline (B1681611) (MAO-B specific inhibitors).[11][12]
-
-
Assay Procedure (96-well plate format):
-
To determine total MAO activity, add the sample (MAO source) to wells containing assay buffer.
-
To determine MAO-A activity, pre-incubate the sample with a saturating concentration of a MAO-B inhibitor (e.g., selegiline) for a specified time (e.g., 15-30 minutes) before adding other reagents.[12]
-
To determine MAO-B activity, pre-incubate the sample with a saturating concentration of a MAO-A inhibitor (e.g., clorgyline).[11][12]
-
Prepare a master reaction mix containing the assay buffer, HRP, and the fluorometric probe.
-
To initiate the reaction, add the tyramine substrate solution to the wells, followed immediately by the master reaction mix.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin).[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time).
-
The activity of the specific isoform can be determined by subtracting the activity in the presence of the specific inhibitor from the total activity.
-
For inhibitor screening, the percentage of inhibition can be calculated relative to a control without the inhibitor.
-
Spectrophotometric Assay for MAO Activity
This method is an alternative to fluorometric assays and is also based on the detection of a product of the MAO reaction.
Principle: One common spectrophotometric method involves a peroxidase-linked assay where H₂O₂ production leads to the formation of a colored product.[13][14] For example, in the presence of peroxidase, H₂O₂ oxidizes 4-aminoantipyrine (B1666024), which then condenses with vanillic acid to form a red quinoneimine dye that can be measured at approximately 498 nm.[13]
Detailed Methodology:
-
Reagent Preparation: Similar to the fluorometric assay, with the fluorometric probe being replaced by chromogenic substrates like 4-aminoantipyrine and vanillic acid.
-
Assay Procedure: The setup is similar to the fluorometric assay. The reaction is initiated by the addition of tyramine, and the increase in absorbance at the specific wavelength is monitored over time using a spectrophotometer or plate reader.
-
Data Analysis: The rate of change in absorbance is used to calculate the enzyme activity, similar to the fluorometric method.
Visualizing Pathways and Processes
Signaling Pathway of Tyramine Metabolism
The following diagram illustrates the metabolic pathway of tyramine by monoamine oxidase.
Caption: Metabolic pathway of tyramine via monoamine oxidase.
Experimental Workflow for MAO Activity Assay
This diagram outlines a typical workflow for determining MAO-A and MAO-B specific activity using tyramine.
References
- 2. The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyramine - Wikipedia [en.wikipedia.org]
- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. apexbt.com [apexbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.cn [abcam.cn]
- 13. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Methodological & Application
Synthesis of N-Methyltyramine Hydrochloride: An Application Note and Protocol
This document provides detailed protocols for the synthesis of N-methyltyramine hydrochloride, a compound of significant interest in pharmaceutical research. The described methods are intended for researchers, scientists, and professionals involved in drug development.
Data Presentation
The following table summarizes quantitative data from various synthesis methods for N-methylthis compound.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Source |
| Reductive Amination (Eschweiler-Clarke) | Tyramine (B21549) | Formaldehyde (B43269), Formic Acid | Not explicitly stated | Not specified | [1] |
| Catalytic Hydrogenation | Phenol derivative intermediate | Pd/C, H₂, HCl | 13.2g of hydrochloride salt from 22.2g of intermediate | 99.3-99.5% (HPLC) | [1][2] |
| Multi-step synthesis from Anisole | Anisole | Various | 46-47% (overall) | Not specified | [1] |
| O-Demethylation | N,O-dimethyltyramine | Concentrated HCl | 98% | Not specified | [1] |
Table 1: Comparison of N-Methyltyramine Synthesis Protocols.
| Property | Value | Source |
| Melting Point | 149.5-150 °C | [1] |
| Purity (by HPLC) | 99.3-99.5% | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| Solubility | Water (25 mg/mL), DMSO (100 mg/mL) | [1] |
Table 2: Physical and Analytical Data for N-Methylthis compound.
Experimental Protocols
Protocol 1: Synthesis of N-Methyltyramine via Reductive Amination (Eschweiler-Clarke Reaction)
This protocol describes the methylation of tyramine using formaldehyde and formic acid.[1][3]
Materials:
-
Tyramine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for basification
Procedure:
-
To a solution of tyramine (1 equivalent) in a suitable reaction vessel, add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[1]
-
Heat the reaction mixture to 80°C and maintain for 18 hours.[1]
-
Cool the mixture to room temperature (25°C).[1]
-
Add water and 1M HCl to the reaction mixture.[1]
-
Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.[1]
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).[1]
-
Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield crude N-methyltyramine.[1]
Protocol 2: Large-Scale Synthesis of N-Methylthis compound
This multi-step protocol is suitable for larger scale production.[4]
Step 1: Acyl Chloride Formation
-
In a 500 mL three-necked round-bottom flask, suspend p-hydroxyphenylacetic acid (15.2 g, 0.1 mol) in dichloromethane (DCM, 200 mL).[4]
-
Slowly add thionyl chloride (20 mL, excess) to the suspension at room temperature with continuous stirring.[4]
-
Heat the mixture to reflux and maintain for 2 hours until the reaction is complete, monitored by the cessation of gas evolution.[4]
-
Cool the reaction mixture to room temperature.[4]
Step 2: Amidation
-
In a separate 1 L beaker, prepare a solution of methylamine (B109427) aqueous solution (40%, 50 mL) and cool it in an ice bath to 0-5 °C.[4]
-
Slowly add the previously prepared acyl chloride solution dropwise to the cold methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.[4]
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain N-methyl-2-(4-hydroxyphenyl)acetamide as a white solid.[4]
Step 3: Reduction
-
In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve the intermediate from the previous step (16.5 g, 0.1 mol) in dry tetrahydrofuran (B95107) (THF, 200 mL).[4]
-
At room temperature, add a reducing agent (e.g., Borane-THF complex, excess) dropwise to the solution.[4]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench the reaction by the slow addition of methanol.[4]
-
Introduce the reaction solution into an acidic solution (e.g., 1M HCl) and then adjust the pH to neutral (pH 7) with a suitable base (e.g., NaOH solution).[4]
-
Filter the mixture and separate the organic layer from the aqueous layer.[4]
Step 4: Formation of Hydrochloride Salt and Purification
-
Dry the organic layer from the previous step over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Dissolve the resulting crude N-Methyltyramine oil in a minimal amount of a suitable solvent like isopropanol.[4]
-
Bubble hydrogen chloride gas through the solution until it is saturated and the pH of the solution is approximately 1.[4]
-
Stir the solution to induce precipitation of N-Methylthis compound.[4]
-
Perform suction filtration to collect the solid precipitate.[4]
-
Wash the solid with a small amount of cold diethyl ether or acetone (B3395972) to remove any remaining impurities.[4]
-
Dry the purified N-Methylthis compound in a vacuum oven at 50-60 °C to a constant weight.[4]
Protocol 3: Purification by Recrystallization
This protocol is for the purification of crude N-methylthis compound.[1][5]
Materials:
-
Crude N-methylthis compound
-
Ethanol
-
Acetone (ice-cold)
-
Heating apparatus (e.g., hot plate with stirrer)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude N-methylthis compound in a minimal amount of hot ethanol.[1] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[1]
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by filtration, washing with a small amount of ice-cold acetone.[2]
-
Dry the purified crystals under vacuum to remove residual solvent.[1]
Visualizations
Caption: Workflow for the synthesis and purification of N-methylthis compound via reductive amination.
Caption: Experimental workflow for the large-scale synthesis of N-methylthis compound.
References
Application Note and Protocol: Quantification of Tyramine Hydrochloride in Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine (B21549), a naturally occurring monoamine compound derived from the amino acid tyrosine, plays a significant role in various physiological processes and is a critical quality control parameter in the food and pharmaceutical industries. It is found in fermented foods and beverages and can cause hypertensive crises in individuals taking monoamine oxidase inhibitors (MAOIs).[1][2] Accurate and reliable quantification of tyramine is therefore essential for food safety, drug development, and research. This application note provides a detailed protocol for the quantification of tyramine hydrochloride in various samples using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes reverse-phase HPLC to separate tyramine from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Quantification is performed by detecting the UV absorbance of tyramine at a specific wavelength and comparing the peak area to a standard curve prepared from known concentrations of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Sulfuric acid, analytical grade)
-
Disodium hydrogen phosphate (B84403) (analytical grade)
-
Perchloric acid (or Trichloroacetic acid, for sample preparation)
-
Methanol (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
Chromatographic Conditions
A variety of HPLC conditions have been successfully employed for the analysis of tyramine. The following table summarizes a recommended starting method and an alternative method. Method optimization may be required depending on the sample matrix and available instrumentation.
| Parameter | Recommended Method | Alternative Method 1 | Alternative Method 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Primesep 100, 3.2 x 150 mm, 5 µm[3][4] | Zorbax Eclipse Amino Acid, 4.6 x 150 mm, 3.5 µm[5][6] |
| Mobile Phase | 0.02 M Disodium hydrogen phosphate:Acetonitrile (85:15, v/v), pH adjusted to 8.4 with 10% Phosphoric Acid[7] | Acetonitrile:Water (50:50, v/v) with 0.1% Sulfuric Acid[2] | Methanol and Phosphate Buffer |
| Flow Rate | 0.8 mL/min[7] | 0.5 mL/min[4] | 0.6 mL/min[8] |
| Column Temperature | 35 °C[7] | Ambient | 38 °C[8] |
| Injection Volume | 10 µL | 2 µL[4] | 20 µL |
| Detection Wavelength | 278 nm[7] | 275 nm[2][3] | Fluorescence: Ex: 335 nm, Em: 440 nm (with derivatization)[5][6] |
| Run Time | ~10 min | ~10 min[4] | Variable |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile/water) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. A minimum of five concentration levels is recommended to establish the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general protocols for liquid and solid samples.
A. Liquid Samples (e.g., Rice Wine, Beverages)
-
Centrifuge the sample at 3000 rpm for 10 minutes to remove any particulate matter.[5][6]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[5]
-
If necessary, dilute the filtered sample with the mobile phase to bring the tyramine concentration within the calibration range.
B. Solid Samples (e.g., Food, Pharmaceutical Formulations)
-
Homogenize a known weight of the sample (e.g., 10 g).
-
Extract the tyramine by adding a suitable extraction solvent. For many food samples, 10 mL of 6% perchloric acid or 5% trichloroacetic acid can be used.[5][6]
-
Vortex or sonicate the mixture for 15 minutes to ensure thorough extraction.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter.
-
The filtered extract is now ready for HPLC analysis. Dilution with the mobile phase may be necessary.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.
-
Record the chromatograms and integrate the peak area corresponding to tyramine.
Data Presentation
Calibration Curve
Construct a calibration curve by plotting the peak area of the tyramine standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.[9]
Quantification of Tyramine in Samples
Calculate the concentration of tyramine in the samples using the linear regression equation from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
Remember to account for any dilution factors used during sample preparation.
Method Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized below based on literature data.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[9] |
| Limit of Detection (LOD) | 0.05 - 0.7 mg/L[7][10] |
| Limit of Quantification (LOQ) | 0.25 mg/L[10] |
| Recovery | 87.3% - 98.68%[8][10] |
| Precision (RSD%) | < 5% |
| Repeatability (RSD%) | 1.1% - 6.55%[7][8] |
| Reproducibility (RSD%) | 2.91% - 5.60%[7][8] |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Tyramine HCl.
Caption: Principle of Tyramine separation by reverse-phase HPLC.
References
- 1. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Alltesta HPLC Method for Analysis of Tyramine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. Tyramine | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Tyramine on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]
- 5. mitrask.com [mitrask.com]
- 6. mitrask.com [mitrask.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Tyramine Hydrochloride for Enhanced Peroxidase-Based Immunoassays
Introduction
Tyramine (B21549) hydrochloride, when used in conjunction with horseradish peroxidase (HRP), offers a significant enhancement in signal amplification for a variety of immunoassay platforms. This technology, known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD), can increase detection sensitivity by up to 100-fold or more compared to conventional chromogenic, fluorogenic, or chemiluminescent substrates.[1][2] This application note provides a detailed overview, comparative data, and experimental protocols for the effective use of tyramine hydrochloride as a substrate for peroxidase in immunoassays, targeted towards researchers, scientists, and drug development professionals.
The core principle of TSA involves the HRP-catalyzed conversion of a labeled tyramine derivative into a highly reactive, short-lived radical. This radical then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in close proximity to the HRP enzyme. This localized deposition of labels results in a substantial amplification of the signal at the site of the target analyte.
Advantages of this compound-Based Signal Amplification
-
Enhanced Sensitivity: TSA can achieve detection limits in the sub-picogram per milliliter range, enabling the detection of low-abundance targets that may be undetectable with traditional methods.[2]
-
Improved Signal-to-Noise Ratio: The covalent and localized nature of the tyramine deposition minimizes signal diffusion, leading to a higher signal-to-noise ratio and clearer results.
-
Wider Dynamic Range: Immunoassays utilizing TSA often exhibit a broader dynamic range, allowing for the quantification of analytes over a wider concentration spectrum.[1][3][4]
-
Versatility: Tyramine can be conjugated to a wide variety of labels, including fluorophores, haptens (like biotin), and enzymes, making it adaptable to various detection modalities such as fluorescence microscopy, flow cytometry, and standard plate-based assays.
-
Conservation of Reagents: The enhanced sensitivity of TSA can allow for the use of more dilute primary and secondary antibodies, leading to cost savings and conservation of valuable reagents.
Quantitative Comparison of Peroxidase Substrates
The selection of a peroxidase substrate is critical for achieving the desired sensitivity and dynamic range in an immunoassay. The following table provides a comparative summary of this compound (utilized in TSA) and other commonly used HRP substrates.
| Feature | Tyramine Signal Amplification (TSA) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | o-Phenylenediamine (OPD) |
| Relative Sensitivity | Very High (>100-fold amplification)[1] | High | Moderate | Moderate |
| Limit of Detection (LOD) | As low as 139 aM (analyte dependent)[3][4] | pg/mL to ng/mL range | ng/mL range | ng/mL range |
| Dynamic Range | Wide (often >4 orders of magnitude)[3][4] | Moderate | Wide | Moderate |
| Signal-to-Noise Ratio | Very High | High | Moderate | Moderate |
| Detection Method | Fluorescence, Chromogenic, Chemiluminescence | Colorimetric (blue to yellow) | Colorimetric (green) | Colorimetric (yellow-orange) |
| Endpoint | Stable covalent deposition | Requires stop solution for endpoint | Can be read kinetically or with a stop solution | Requires stop solution for endpoint |
| Advantages | Unmatched sensitivity, excellent for low-abundance targets | Good sensitivity, widely used | Good for kinetic assays, less sensitive to inhibition | Good sensitivity |
| Disadvantages | Requires an additional incubation step | Potentially carcinogenic, requires stop solution | Lower sensitivity than TMB and OPD | Light sensitive, potentially mutagenic |
Experimental Protocols
I. Tyramide Signal Amplification (TSA) Enhanced ELISA Protocol
This protocol provides a general workflow for a sandwich ELISA with TSA for signal amplification. Optimization of antibody concentrations, incubation times, and tyramine concentration is recommended for specific applications.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) ester of a fluorescent dye or biotin
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
Hydrogen Peroxide (H₂O₂) (30% stock)
-
Amplification Buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Stop Solution (for fluorometric detection, if necessary)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Protocol Steps:
-
Plate Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with Wash Buffer.
-
-
Sample/Standard Incubation:
-
Add 100 µL of samples and standards (diluted in Blocking Buffer) to the appropriate wells.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at RT.
-
Wash the plate three times with Wash Buffer.
-
-
HRP-Conjugate Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with Wash Buffer.
-
-
Tyramide Signal Amplification:
-
Preparation of Labeled Tyramine (if not commercially available):
-
Dissolve this compound and the NHS-ester of the label in DMF or DMSO at equimolar concentrations.
-
Allow the reaction to proceed for 1-2 hours at RT. The resulting labeled tyramine can be stored at -20°C.
-
-
Amplification Reaction:
-
Prepare the Amplification Working Solution immediately before use by diluting the labeled tyramine stock (e.g., 1:100 to 1:1000) and H₂O₂ (e.g., to a final concentration of 0.0015-0.003%) in Amplification Buffer.
-
Add 100 µL of the Amplification Working Solution to each well.
-
Incubate for 5-15 minutes at RT, protected from light. The optimal incubation time should be determined empirically.
-
-
Stop Reaction:
-
Stop the reaction by washing the plate five times with Wash Buffer.
-
-
-
Detection:
-
If using a fluorescently labeled tyramine, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
If using a biotinylated tyramine, proceed with incubation with a streptavidin-enzyme conjugate followed by the appropriate substrate.
-
Mandatory Visualizations
Signaling Pathway of HRP-Catalyzed Tyramine Deposition
Caption: HRP catalyzes the oxidation of labeled tyramine by H₂O₂, creating a reactive radical that covalently binds to tyrosine residues.
Experimental Workflow for TSA-Enhanced ELISA
References
- 1. Development of a near-infrared fluorescence ELISA method using tyramide signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Droplet-Free Digital Enzyme-Linked Immunosorbent Assay Based on a Tyramide Signal Amplification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of Tyramine Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine (B21549) hydrochloride, a salt of the endogenous trace amine tyramine, serves as a critical tool in neuroscience research for investigating the modulation of monoaminergic systems. As a full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), tyramine plays a significant role in regulating the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine.[1] Its indirect sympathomimetic action, mediated through TAAR1 activation and interaction with monoamine transporters, makes it an invaluable pharmacological agent for studying a range of neurological processes and disorders, including addiction, mood disorders, and Parkinson's disease.[2] Unlike many centrally acting agents, tyramine has limited ability to cross the blood-brain barrier, a property that is crucial for distinguishing peripheral from central effects in systemic administration studies.[1]
This document provides detailed application notes and experimental protocols for the use of tyramine hydrochloride in key neuroscience research techniques.
Data Presentation: Quantitative Effects of Tyramine
The following tables summarize quantitative data from various studies, offering a reference for experimental design.
Table 1: Electrophysiological Effects of Tyramine
| Preparation | Tyramine Concentration | Observed Effect | Reference |
| Rat Subthalamic Nucleus Neurons (in vitro slice) | 100 µM | Evoked an inward current in over 60% of neurons. | [3] |
| Rat Subthalamic Nucleus Neurons (in vitro slice) | 100 µM | Reduced the amplitude of GABA-A receptor-mediated IPSCs by 34 ± 5%. | |
| Drosophila Motoneurons | 10⁻⁶ M and 10⁻⁵ M | Significant effect on motoneuron excitability. | [4] |
Table 2: Neurochemical Effects of Tyramine
| Animal Model | Administration Route & Dose | Brain Region | Neurochemical Change | Reference |
| Anesthetized Cats | Local application (600 µM) | Left Ventricular Myocardium | Increased dialysate noradrenaline from 17 ± 1 to 3466 ± 209 pg/mL. | [5] |
| Rat | Systemic (m-tyrosine 50-150 mg/kg + pargyline (B1678468) 75 mg/kg) | Brain | Significant increase in brain m-tyramine (B1210026) levels. | [6] |
| Rat Cerebral Cortex Slices | 100 µM | Potentiated release of [³H]-noradrenaline (with clorgyline). | [7] |
Table 3: Behavioral Effects of Tyramine
| Animal Model | Administration Route & Dose | Behavioral Test | Observed Effect | Reference |
| Rat | Oral (10 mg/kg in solution) | Blood Pressure | Statistically significant dose-dependent increase in blood pressure. | [8] |
| Rat | Oral (80 mg/kg in food) | Blood Pressure | Delayed time to peak blood pressure compared to solution. | [8] |
| Rat | Systemic (m-tyrosine 50-150 mg/kg + pargyline 75 mg/kg) | Locomotor Activity | Intense behavioral stimulation (hyperactivity, stereotypy). | [6] |
Signaling Pathways of Tyramine Action
Tyramine primarily exerts its effects through the activation of TAAR1, a G protein-coupled receptor. The downstream signaling cascade involves multiple pathways that modulate neurotransmitter release and neuronal activity.
Caption: Tyramine-TAAR1 Signaling Cascade.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol is adapted for studying the effects of tyramine on neuronal excitability in brain slices.
Materials:
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF)
-
Recording aCSF (continuously oxygenated with 95% O₂ / 5% CO₂)
-
Internal pipette solution (e.g., K-gluconate based)
-
This compound stock solution
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
Procedure:
-
Slice Preparation: Anesthetize the animal (e.g., rat or mouse) and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the region of interest in ice-cold, oxygenated slicing solution using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a target neuron under visual guidance.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or evoked postsynaptic currents).
-
-
Tyramine Application:
-
Prepare the desired final concentration of this compound in the recording aCSF.
-
Bath-apply the tyramine-containing aCSF to the slice.
-
Record the changes in neuronal properties for the duration of the application.
-
Perform a washout by perfusing with normal aCSF to observe recovery.
-
Caption: Whole-Cell Patch Clamp Experimental Workflow.
In Vivo Neurochemistry: Microdialysis
This protocol outlines the measurement of tyramine-induced dopamine release in the striatum of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC-ECD system for dopamine analysis
-
aCSF for perfusion
-
This compound
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection:
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
Tyramine Administration:
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (dissolving tyramine in the perfusion aCSF).
-
Continue collecting dialysate samples at the same intervals to monitor the change in dopamine levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using an HPLC-ECD system.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Patch Clamp Protocol [labome.com]
- 3. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyramine-induced endogenous noradrenaline efflux from in situ cardiac sympathetic nerve ending in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of catecholamines, 5-hydroxytryptamine and m-tyramine in the behavioural effects of m-tyrosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyramine Hydrochloride: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Tyramine (B21549) hydrochloride, a biogenic amine derived from the amino acid tyrosine, serves as a valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical compounds. Its inherent phenethylamine (B48288) scaffold is a common structural motif in many biologically active molecules, making it an attractive starting material for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical derivatives from tyramine hydrochloride, including the lipid-lowering agent bezafibrate (B1666932), the sympathomimetic alkaloids hordenine (B123053) and N-methyltyramine, and tetrahydroisoquinoline scaffolds.
Application Notes
This compound's utility as a synthetic precursor stems from the reactivity of its primary amine and phenolic hydroxyl group. These functional groups allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Key applications in pharmaceutical synthesis include:
-
N-Acylation: The primary amine of tyramine can be readily acylated to form amides. This reaction is fundamental in the synthesis of bezafibrate, where N-acylation with p-chlorobenzoyl chloride is a key step. Furthermore, N-acylation with various sulfamoyl chlorides has been employed to synthesize potent steroid sulfatase (STS) inhibitors, which are promising therapeutic agents for hormone-dependent cancers.[1][2]
-
N-Alkylation: The nitrogen atom can be alkylated to yield secondary and tertiary amines. The Eschweiler-Clarke reaction and reductive amination are common methods for the N-methylation of tyramine to produce N-methyltyramine and hordenine.[3][4][5] These compounds are of interest for their sympathomimetic properties and as intermediates in further synthetic transformations.
-
Pictet-Spengler Reaction: Tyramine and its derivatives are excellent substrates for the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines.[6][7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.
-
O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. This reaction is utilized in the synthesis of bezafibrate, where the hydroxyl group of an N-acylated tyramine intermediate is reacted with a derivative of 2-bromo-2-methylpropionic acid.[10]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various pharmaceutical derivatives from this compound, providing a comparative overview of different synthetic methodologies.
Table 1: Synthesis of N-(4-chlorobenzoyl)tyramine - A Key Intermediate for Bezafibrate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Tyramine | p-Chlorobenzoyl chloride, Pyridine (B92270) | Pyridine | 10 min (addition) | Not specified | 91 | [10] |
| This compound | p-Chlorobenzoyl chloride, Sodium Hydroxide (B78521), Pyridine | Pyridine | 15 min | 98-100 | 70.2 (of di-acylated product) | [11] |
Table 2: Synthesis of Bezafibrate from N-(4-chlorobenzoyl)tyramine
| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| N-(4-chlorobenzoyl)tyramine | Chloroform (B151607), Acetone (B3395972), Sodium Hydroxide | Toluene | Phase Transfer Catalyst | Not specified | Not specified | 73 | [12][13] |
| N-(4-chlorobenzoyl)tyramine | Chloroform, Acetone, Sodium Hydroxide | Dichloromethane (B109758) | Triethyl benzyl (B1604629) ammonium (B1175870) chloride | 1 hour | 35-40 | 75 (after recrystallization) | [14] |
Table 3: Synthesis of Hordenine from Tyramine
| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Eschweiler-Clarke Reaction | Formaldehyde (B43269), Formic Acid | Aqueous | 4-18 hours | 80-100 | Not specified | [3] |
| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | Acetonitrile/Water | 4-6 hours | Room Temperature | Not specified | [5] |
Table 4: Synthesis of N-Methylthis compound
| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Purity (%) | Reference |
| Catalytic Hydrogenation of intermediate | Pd/C, H₂, HCl | Water | 7 hours | Room Temperature | 99.3-99.5 (HPLC) | [15][16] |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Not specified | 18 hours | 80 | Not specified | [17] |
Experimental Protocols
Protocol 1: Synthesis of Bezafibrate
This protocol involves a two-step synthesis starting from this compound.
Step 1: Synthesis of N-(4-chlorobenzoyl)tyramine
-
To a solution of tyramine (0.146 moles) in 60 ml of dry pyridine, add p-chlorobenzoyl chloride (0.292 moles) in 50 ml of dry pyridine dropwise over 10 minutes with stirring.[10]
-
After the addition is complete, pour the reaction mixture into approximately 500 g of an ice-water mixture.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals sequentially with diluted HCl, water, and a sodium bicarbonate solution.
-
Dry the resulting di(4-chlorobenzoyl) tyramine. The reported yield is 98%.[10]
-
To a solution of the di(4-chlorobenzoyl) tyramine (0.11 moles) in 400 ml of methanol, add 130 ml of 2 N KOH and heat the mixture at 40-45°C for 1 hour.[10]
-
Upon cooling, add 130 ml of 2 N HCl.
-
Collect the precipitate by filtration. Evaporate the filtrate to dryness.
-
Wash the residue with water and a NaHCO₃ solution.
-
Recrystallize the product from ethanol (B145695) to obtain N-(4-chlorobenzoyl)tyramine. The reported yield is 91%.[10]
Step 2: Synthesis of Bezafibrate
-
In a reaction flask, combine N-(4-chlorobenzoyl)tyramine (72.6 mmol), dichloromethane (300 ml), acetone (50 ml), and triethyl benzyl ammonium chloride (2 mmol).[14]
-
Stir the mixture at room temperature for 30 minutes.
-
Add 100 ml of a 50% sodium hydroxide solution and heat the mixture to 35°C.
-
Slowly add 26 ml of chloroform (323 mmol) and maintain the reaction temperature at 35-40°C for 1 hour.[14]
-
Cool the reaction to room temperature and add 200 ml of water.
-
Separate the organic layer and wash it twice with 100 ml of water.
-
Combine the aqueous layers, cool to below 20°C, and adjust the pH to 3.5-4.5 with 15% hydrochloric acid to precipitate the crude product.[14]
-
Collect the solid by suction filtration and dry it.
-
Recrystallize the crude product from acetone to obtain pure bezafibrate. The reported total yield is 75%.[14]
Protocol 2: Synthesis of Hordenine via Eschweiler-Clarke Reaction
-
In a round-bottom flask equipped with a reflux condenser, dissolve tyramine (1 equivalent) in excess formic acid (5-10 equivalents).[3]
-
Slowly add an excess of 37% aqueous formaldehyde solution (5-10 equivalents) to the mixture.[3]
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 4-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Cool the reaction mixture to room temperature.
-
Make the solution basic (pH > 9) by the careful addition of a strong base such as sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude hordenine free base.
-
For conversion to the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol or acetonitrile.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the hordenine hydrochloride crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Protocol 3: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Dissolve this compound (1 equivalent) in a suitable protic solvent (e.g., ethanol or water).
-
Add an aldehyde or ketone (1-1.2 equivalents). For example, a 37% aqueous solution of formaldehyde can be used.
-
Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid, to the mixture. The reaction is typically conducted under acidic conditions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure tetrahydroisoquinoline derivative.
Visualizations
References
- 1. Bezafibrate synthesis - chemicalbook [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02767D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lookchem.com [lookchem.com]
- 11. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. CN103755576A - Synthesis method of N-methyl this compound - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Preparation of Tyramine Hydrochloride Solutions for In Vitro Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyramine (B21549) hydrochloride is a biogenic amine derived from the amino acid tyrosine. It is a valuable tool in various in vitro studies due to its role as a neuromodulator and its interaction with trace amine-associated receptors (TAARs), particularly TAAR1.[1][2] Proper preparation of tyramine hydrochloride solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in a range of in vitro applications, including cell-based assays and enzyme activity studies.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 173.64 g/mol | - | - |
| Solubility | |||
| in Water | ≥ 50 mg/mL | Water | Clear, colorless to faintly yellow solution.[3] |
| in DMSO | ~30-35 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | Sonication may be required to aid dissolution.[4][5] |
| in PBS (pH 7.2) | 50 mg/mL | Phosphate-Buffered Saline | Ultrasonic assistance may be needed for a clear solution. |
| Stock Solution Storage | Aliquot to avoid repeated freeze-thaw cycles. | ||
| in DMSO or Water | -20°C for up to 1 month | DMSO, Water | Protect from light. |
| in DMSO or Water | -80°C for up to 6 months | DMSO, Water | For longer-term storage. |
| Working Solution | Prepare fresh daily | Aqueous buffers (e.g., cell culture media, PBS) | Dilute from stock solution immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous-based solution is required.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 173.64 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile water to the conical tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Sterilization: For cell culture applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
This protocol is recommended when a higher concentration stock solution is needed or for compounds that have better solubility in organic solvents.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 173.64 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of anhydrous, sterile-filtered DMSO to the conical tube.
-
Mixing: Cap the tube securely and vortex thoroughly. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of a stock solution to a final working concentration for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1 or 2)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, perform a serial dilution of the stock solution in the cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock, add 10 µL of the stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application: Use the freshly prepared working solution immediately for your in vitro experiment. It is not recommended to store aqueous working solutions for more than a day.[6]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Tyramine signaling through the TAAR1 pathway.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Flow Chemistry Protocol for the Synthesis of Tyramine-Based Natural Products
Application Note and Detailed Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of tyramine-based natural products utilizing a multi-step continuous flow chemistry approach. This methodology offers significant advantages over traditional batch synthesis, including enhanced reaction kinetics, improved safety, and scalability.[1] The protocol is based on a general strategy developed by Organ and coworkers, which combines room-temperature and microwave-heated reactions in a continuous flow system.[1][2]
Introduction
Tyramine and its derivatives are a class of naturally occurring compounds with a wide range of biological activities.[1] Traditional batch synthesis of these molecules can be time-consuming and challenging to scale up. Continuous flow chemistry provides a powerful alternative, enabling rapid reaction optimization and the production of gram-scale quantities of the target compounds.[1][2] This protocol outlines a four-step sequence involving acylation, a microwave-assisted Heck coupling reaction, alkylation, and deprotection, all performed in a continuous flow setup.[1]
Experimental Workflow
The overall synthetic strategy involves a sequence of reactions that can be performed in a continuous or semi-continuous manner. The key steps are outlined in the workflow diagram below.
References
Application Notes and Protocols for Electrochemical Detection of Tyramine in Food and Beverage Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramine (B21549), a biogenic amine, is naturally present in a variety of fermented foods and beverages, including cheese, wine, beer, and processed meats.[1][2][3] While generally metabolized in the body without issue, high concentrations of tyramine can lead to adverse physiological effects, such as hypertensive crises, particularly in individuals taking monoamine oxidase inhibitors (MAOIs).[1][3] Consequently, the accurate and rapid detection of tyramine in food and beverage products is crucial for ensuring consumer safety and for quality control in the food industry.[2] Electrochemical methods offer a promising alternative to traditional analytical techniques like high-performance liquid chromatography (HPLC), providing rapid, sensitive, and cost-effective analysis.[4][5][6] This document provides detailed application notes and protocols for the electrochemical detection of tyramine using various modified electrodes.
Principle of Electrochemical Detection
The electrochemical detection of tyramine is based on its oxidation at an electrode surface. By applying a potential, tyramine undergoes an electrochemical reaction, generating a measurable current that is proportional to its concentration. The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with various nanomaterials and polymers that catalyze the oxidation of tyramine.
Quantitative Data Summary
The following table summarizes the performance of several electrochemical sensors for the detection of tyramine reported in the literature. This allows for a direct comparison of different electrode modifications and analytical techniques.
| Electrode Modification | Electrochemical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Food/Beverage Sample | Reference |
| Multi-walled Carbon Nanotubes (MWCNTs) / Glassy Carbon Electrode (GCE) | Square Wave Voltammetry (SWV) | 3 - 9 | 0.34 | Beer | [5][6][7][8] |
| Electrochemically Reduced Graphene Oxide (ERGO) / GCE | Differential Pulse Voltammetry (DPV) | 0.1 - 25 | 0.03 | Beer | [9] |
| Tyrosinase / Mesoporous Carbon / GCE | Voltammetry | 6 - 130 | 1.5 | Not Specified | [10][11] |
| Ag-substituted ZnO Nanoflower / GCE | Amperometry | 1 - 900 | 0.03 | Beer | [4] |
| Poly(o-aminophenol) / GCE | Not Specified | 0.1 - 200 | 0.054 | Rice Vinegar | [5] |
| Poly(toluidine blue) / Carbon Screen-Printed Electrode (SPE) | Cyclic Voltammetry (CV) | 0.02 - 270.5 | 0.007 | Not Specified | [3][5] |
| L-Aspartic Acid / GCE | Square Wave Voltammetry (SWV) | 0.5 - 6 and 7 - 30 | Not Specified | Artificial Blood Serum and Urine | [12] |
| Unmodified Electrode | Cyclic Voltammetry (CV) / Square Wave Voltammetry (SWV) | 5.0 - 100 (CV), 1.0 - 100 (SWV) | 0.69 (SWV) | Yogurt and Human Urine | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the electrochemical detection of tyramine.
Protocol 1: Preparation of a Multi-walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized water
Procedure:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of MWCNT Suspension:
-
Disperse a specific amount of MWCNTs (e.g., 1 mg/mL) in DMF.
-
Sonicate the suspension for at least 1 hour to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the MWCNT suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under an infrared lamp.
-
The MWCNT/GCE is now ready for use.
-
Protocol 2: Electrochemical Measurement of Tyramine using Square Wave Voltammetry (SWV)
Materials:
-
MWCNT/GCE (prepared as in Protocol 1)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (Working electrode: MWCNT/GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
-
Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0 or 9.2)[5]
-
Tyramine standard solutions of known concentrations
-
Food/beverage sample
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS.
-
-
Electrochemical Pre-treatment (if required):
-
Perform cyclic voltammetry scans in the potential range of interest to activate and stabilize the electrode surface.
-
-
SWV Measurement of Standards:
-
Add a known concentration of tyramine standard solution to the PBS in the electrochemical cell.
-
Record the square wave voltammogram in the appropriate potential range (e.g., 0.2 V to 0.8 V). The oxidation peak of tyramine should be observed.[5]
-
Repeat this step for a series of tyramine concentrations to construct a calibration curve (peak current vs. concentration).
-
-
Sample Preparation and Measurement:
-
For liquid samples like beer, a simple degassing step may be sufficient.[5][6] For solid or semi-solid samples like cheese, an extraction procedure is necessary.[14] A common method involves homogenization with an acidic solution, followed by centrifugation and filtration.[14]
-
Add a known volume of the prepared sample to the electrochemical cell containing PBS.
-
Record the square wave voltammogram under the same conditions as the standards.
-
The concentration of tyramine in the sample can be determined from the calibration curve. The standard addition method can also be used for more accurate quantification in complex matrices.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows in the electrochemical detection of tyramine.
Caption: Electrochemical oxidation of tyramine at an electrode surface.
Caption: Experimental workflow for electrochemical tyramine detection.
Caption: Schematic of a MWCNT-modified electrode for tyramine sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
- 6. Direct Electrochemical Detection of Tyramine in Beer Samples Using a MWCNTs Modified GCE [ouci.dntb.gov.ua]
- 7. Direct Electrochemical Detection of Tyramine in Beer Samples Using a MWCNTs Modified GCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mesoporous carbon-containing voltammetric biosensor for determination of tyramine in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. zaguan.unizar.es [zaguan.unizar.es]
Troubleshooting & Optimization
How to prevent oxidation of Tyramine hydrochloride in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the oxidation of Tyramine (B21549) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is Tyramine hydrochloride and why is it susceptible to oxidation?
This compound is a biogenic amine derived from the amino acid tyrosine.[1][2] Its chemical structure, which includes a phenol (B47542) group, makes it susceptible to oxidation. Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, but this process alters their own structure.[3][4][5] Factors such as exposure to light, heat, oxygen, and the presence of metal ions can accelerate this oxidation process.
Q2: What are the visual indicators of this compound oxidation in a solution?
A common sign of this compound oxidation is a change in the color of the solution. Initially colorless, the solution may turn yellow or brown upon degradation. This is due to the formation of polymeric and colored oxidation products.
Q3: What are the primary factors that accelerate the oxidation of this compound?
Several factors can hasten the degradation of this compound in solution:
-
Exposure to Light: UV radiation can provide the energy to initiate oxidation reactions.[6]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
-
Presence of Oxygen: Oxygen is a key reactant in the oxidation process.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides can promote degradation.[6]
-
pH of the Solution: The stability of this compound can be pH-dependent.
Q4: What are the potential degradation products of this compound oxidation?
The oxidation of tyramine can lead to the formation of various byproducts, including dopamine.[7] In the presence of peroxidase, tyramine oxidation can produce fluorescent substances and polymeric pigments.[8] The enzymatic oxidation of tyramine by tyrosinase is a known pathway that produces dopamine.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation of this compound. | 1. Protect from Light: Store the solution in amber-colored vials or wrap the container in aluminum foil.[9] 2. Control Temperature: Store the solution at recommended low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.[10] 3. Minimize Oxygen Exposure: Prepare solutions with deoxygenated solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. |
| Decreased Potency or Efficacy | Degradation of the active this compound molecule. | 1. Prepare Fresh Solutions: It is recommended to prepare fresh solutions for immediate use whenever possible.[10] 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the product, aliquot the stock solution into smaller, single-use volumes.[10] 3. Use Antioxidants: Consider adding a suitable antioxidant to the solution. |
| Precipitate Formation | Changes in solubility due to degradation or pH shifts. | 1. Ensure Complete Dissolution: Use sonication or gentle heating to ensure the compound is fully dissolved during preparation.[10] 2. Filter Sterilize: If preparing an aqueous stock solution, filter and sterilize it with a 0.22 μm filter before use.[10] 3. Check pH: Ensure the pH of the solution is within the optimal range for this compound stability. |
Quantitative Data Summary
The following tables provide a summary of factors that can influence the stability of this compound solutions.
Table 1: Efficacy of Common Antioxidants in Preventing Oxidation
| Antioxidant | Concentration (mM) | % Inhibition of Oxidation (after 24h at RT) |
| Ascorbic Acid | 1 | 95% |
| Sodium Metabisulfite | 1 | 92% |
| Butylated Hydroxytoluene (BHT) | 0.5 | 88% |
| Control (No Antioxidant) | N/A | 0% |
| Note: The data in this table is illustrative and may not represent actual experimental results. |
Table 2: Effect of Storage Temperature on Solution Stability
| Storage Temperature | % Degradation (after 1 month) |
| 25°C (Room Temperature) | 25% |
| 4°C | < 5% |
| -20°C | < 1% |
| -80°C | < 0.5% |
| Note: The data in this table is illustrative and based on general recommendations for similar compounds.[10] |
Table 3: Impact of pH on the Rate of Oxidation
| pH | Relative Rate of Oxidation |
| 3 | 1.2 |
| 5 | 1.0 |
| 7 | 2.5 |
| 9 | 5.8 |
| Note: The data in this table is illustrative and highlights the general trend of increased oxidation at higher pH for phenolic compounds. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free this compound Solution
-
Solvent Deoxygenation: Take a suitable solvent (e.g., water for injection, phosphate-buffered saline) and sparge it with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry container.
-
Dissolution: Under a gentle stream of the inert gas, add the deoxygenated solvent to the this compound powder.
-
Mixing: Gently swirl or sonicate the solution until the powder is completely dissolved.
-
Antioxidant Addition (Optional): If required, add a pre-determined amount of a suitable antioxidant stock solution.
-
Final Volume: Adjust the final volume with the deoxygenated solvent.
-
Storage: Transfer the solution to an amber-colored vial, purge the headspace with the inert gas, and seal tightly. Store at the recommended temperature.
Protocol 2: Monitoring this compound Oxidation using UV-Vis Spectroscopy
-
Prepare Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired buffer.
-
Measure Initial Absorbance: Immediately after preparation, measure the UV-Vis spectrum of each solution (typically between 200-400 nm) to determine the initial absorbance maximum (λmax).
-
Incubation: Store the solutions under the conditions being tested (e.g., different temperatures, light exposure).
-
Periodic Measurements: At regular time intervals, take an aliquot of each solution and measure its UV-Vis spectrum.
-
Data Analysis: Monitor for a decrease in the absorbance at the λmax of this compound and the appearance of new peaks at longer wavelengths, which may indicate the formation of oxidation products. The rate of degradation can be quantified by the change in absorbance over time.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Key factors influencing this compound oxidation.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscholaronline.org [jscholaronline.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Yield in Tyramine-Based Organic Synthesis
Welcome to the technical support center for tyramine-based organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of tyramine (B21549) is giving a low yield. What are the most common causes?
Low yields in the N-acylation of tyramine can often be attributed to several factors. The primary aromatic amine of tyramine is generally nucleophilic, but issues can arise from the choice of reagents, reaction conditions, and the stability of the starting material.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A base is required to neutralize the acid byproduct generated, which would otherwise protonate the tyramine, rendering it non-nucleophilic.[1] Aprotic solvents like Dichloromethane (B109758) (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1]
-
Reagent Quality: The acylating agent (e.g., acyl chloride or anhydride) may have degraded due to moisture. Using fresh or properly stored reagents is essential.
-
Side Reactions: The phenolic hydroxyl group of tyramine can also be acylated, leading to O-acylation as a side product, especially if the reaction conditions are not optimized for N-selectivity.
Q2: I'm observing a dark brown or black color in my tyramine Schiff base synthesis. Is this normal?
While many tyramine Schiff bases are colored, a dark brown or black coloration often indicates oxidation or polymerization side reactions. The phenolic hydroxyl group of tyramine is susceptible to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of colored impurities and polymeric materials, which will reduce the yield of the desired product.[2]
Q3: What are the common side products in a Pictet-Spengler reaction with tyramine?
The Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines from tyramine and an aldehyde or ketone, can have several side reactions that lead to low yields.
-
Incomplete Iminium Ion Formation: The reaction requires the formation of an electrophilic iminium ion. If the acidic conditions are not optimal, the equilibrium may not favor the formation of this intermediate.
-
Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, leading to the formation of the corresponding aromatic isoquinoline.
-
Alternative Cyclization Pathways: Depending on the substrate and conditions, undesired cyclization pathways may compete with the desired reaction.
-
Use of Ketones: The reaction with ketones is often more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group, potentially requiring harsher conditions and leading to lower yields.[3]
Q4: My purification of a polar tyramine derivative by column chromatography is resulting in significant product loss. What can I do?
Purifying polar compounds like many tyramine derivatives can be challenging. Here are some troubleshooting tips:
-
Compound Instability on Silica (B1680970) Gel: Your compound may be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If it is unstable, you can try using deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to your eluent) or an alternative stationary phase like alumina (B75360) or florisil.
-
Poor Solubility in Eluent: If your compound has low solubility in the chosen eluent, it can lead to tailing and broad peaks, making separation difficult and causing product loss. Consider a more polar solvent system. For very polar compounds, a solvent system containing methanol (B129727) and a small amount of ammonium (B1175870) hydroxide (B78521) can be effective.
-
Product is Water-Soluble: If your workup involved an aqueous extraction, your polar product might be partially or fully dissolved in the aqueous layer. It's always a good practice to check the aqueous layer for your product before discarding it.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Amide Coupling Reactions
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | Use a more potent coupling reagent like HATU or HBTU. Pre-activating the carboxylic acid with the coupling reagent and a base before adding tyramine can improve yields. The addition of HOBt or OxymaPure can enhance the efficiency of carbodiimide (B86325) coupling reagents like EDC. |
| Tyramine Protonation | If your tyramine starting material is a hydrochloride salt, ensure you use a sufficient amount of base to neutralize the salt and the acid generated during the reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is a good choice. |
| Steric Hindrance | If either the carboxylic acid or tyramine is sterically hindered, increase the reaction time and/or temperature. Microwave-assisted synthesis can also be beneficial in these cases. |
| Hydrolysis of Activated Intermediate | Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent the hydrolysis of the activated carboxylic acid. |
Problem 2: Low Yield in Pictet-Spengler Reactions
| Possible Cause | Suggested Solution |
| Insufficiently Acidic Catalyst | The reaction is acid-catalyzed. Ensure you are using an appropriate acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, at a suitable concentration. |
| Low Reactivity of Carbonyl Compound | Aldehydes are generally more reactive than ketones. If using a ketone, you may need to use higher temperatures or longer reaction times. |
| Inappropriate Solvent | Protic solvents like methanol are traditionally used, but aprotic solvents like dichloromethane or toluene (B28343) have been shown to give superior yields in some cases.[3] |
| Reaction Temperature Too Low/High | The optimal temperature can vary. Some reactions proceed well at room temperature, while others require heating. Experiment with a range of temperatures from room temperature to reflux, while monitoring for product degradation at higher temperatures.[3] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for various tyramine-based syntheses to aid in optimization.
Table 1: Optimization of the Heck Reaction with an Acylated Tyramine Derivative
| Entry | Concentration (M) | Flow Rate (µL/min) | Time (min) | Temperature (°C) | Conversion (%) |
| 1 | 1.8 | Batch | 18 h | 100 | 25 |
| 2 | 1.8 | 0.6 | 20 | 100 | 76 |
| 3 | 1.8 | 0.6 | 20 | 135 | 85 |
| 4 | 1.8 | 0.6 | 15 | 125 | 94 |
| 5 | 1.5 | 0.6 | 20 | 140 | 92 |
| 6 | 1.8 | 0.9 | 20 | 110 | 65 |
| 7 | 1.8 | 1.5 | 20 | 140 | complex mixture |
Data adapted from a study on the synthesis of tyramine-based natural products. The reaction was a Heck coupling performed under microwave-assisted continuous flow conditions, except for entry 1 which was a batch reaction.
Table 2: Synthesis of Tyramine via Catalytic Decarboxylation of Tyrosine
| Ketone Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diisoamyl ketone | Cyclohexanol | 140-150 | 4-6 | 64.4 |
| Acetophenone | Cyclohexanol | 160-170 | 2-3 | 72.3 |
Data adapted from a patent describing a method for preparing tyramine.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Tyramine
-
Dissolve tyramine (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a suitable base, such as triethylamine or pyridine (B92270) (1.1-1.5 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Reaction of Tyramine
-
Dissolve tyramine (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, toluene, or dichloromethane) in a round-bottom flask.
-
Add an acid catalyst, such as a few drops of concentrated hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Visualizations
Caption: General workflow for the synthesis and purification of a tyramine derivative.
Caption: A decision tree to diagnose and resolve low yield issues in tyramine synthesis.
Caption: Reaction pathway for N-acylation of tyramine, highlighting potential side reactions.
References
- 1. The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05654D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 5 Foods High Tyramine and Why You Should Avoid Them [webmd.com]
- 4. Tyramine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Parameters for Accurate Tyramine Hydrochloride Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the accurate detection of tyramine (B21549) hydrochloride.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of tyramine hydrochloride.
Question: Why is my tyramine peak showing significant tailing or fronting?
Answer: Peak asymmetry for tyramine, a basic compound, is a common issue in reverse-phase HPLC.
-
Peak Tailing: This is often caused by strong interactions between the basic amine group of tyramine and acidic residual silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can help. Operating at a low pH (e.g., around 3) ensures that tyramine is fully protonated and reduces interaction with silanols.[1]
-
Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.
-
Ion-Pairing Agents: The use of ion-pairing reagents can improve peak shape but may lead to longer equilibration times and memory effects.
-
-
Peak Fronting: This can be an indication of column overload. Try reducing the concentration or volume of the injected sample.[2] It can also be caused by a void in the column packing at the inlet.[3]
Question: I am observing a drift in the retention time of my tyramine peak. What are the possible causes?
Answer: Retention time shifts can compromise the reliability of your results. The following factors could be responsible:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause. Ensure accurate and consistent mixing of solvents. If using a gradient, ensure the pump is functioning correctly.[4]
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Using a column oven is highly recommended to maintain a stable temperature.[4]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using mobile phases containing additives like ion-pairing reagents.
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, thereby affecting retention times.[2][4]
Question: My HPLC system is showing high backpressure. How can I resolve this?
Answer: High backpressure can indicate a blockage in the system. A systematic approach is best for diagnosis:
-
Start with the Column: Disconnect the column from the system and check the pressure. If the pressure returns to normal, the blockage is likely in the column.[1]
-
Column Blockage: This could be due to a plugged inlet frit or contamination of the packing material. Try back-flushing the column. If this does not resolve the issue, the inlet frit may need to be replaced.[1]
-
System Blockage: If the pressure remains high without the column, the blockage is elsewhere. Check for obstructions in the guard column, connecting tubing, or the injector.[1][2]
-
Mobile Phase: Precipitated buffer salts in the mobile phase can also cause blockages. Ensure your buffer is fully dissolved and consider filtering the mobile phase.[3]
Question: I am experiencing baseline noise or drift. What should I check?
Answer: A stable baseline is crucial for accurate quantification.
-
Baseline Noise (Regular): This can be caused by the pump, such as air bubbles or faulty check valves. Ensure proper degassing of the mobile phase and check the pump for leaks.[2]
-
Baseline Drift: This is often related to changes in mobile phase composition or temperature.[2] Ensure the mobile phase is well-mixed and use a column oven. It can also be caused by a contaminated detector cell; flushing the cell with a strong solvent like methanol (B129727) or isopropanol (B130326) may help.[2]
Summary of HPLC Parameters for Tyramine Detection
The following table summarizes various reported HPLC parameters for the analysis of tyramine, providing a comparative overview for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Primesep 100 | Primesep 100 | Primesep 100 | C18 |
| Dimensions | 4.6 x 150 mm | 3.2 x 50 mm | 3.2 x 150 mm | 4.6 x 150 mm |
| Particle Size | 5 µm | 5 µm | 5 µm | 5 µm |
| Mobile Phase | MeCN/H₂O with H₂SO₄ buffer | MeCN/H₂O (50/50) with 0.1% H₂SO₄ | MeCN/H₂O (50/50) with 0.2% H₂SO₄ | Tetrahydrofuran, Methanol, Phosphate Buffer |
| Flow Rate | Not Specified | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 222 nm | UV at 275 nm | UV at 275 nm | UV at 278 nm |
| Injection Volume | Not Specified | Not Specified | 2 µL | Not Specified |
| Run Time | Not Specified | Not Specified | 10 min | Not Specified |
| Reference | [5] | [6] | [7] | [8] |
Experimental Protocol
This section provides a detailed methodology for the determination of tyramine using HPLC with UV detection, based on a reported method.[7]
1. Materials and Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water
-
Sulfuric acid (H₂SO₄), analytical grade
-
This compound standard
2. Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 column (3.2 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 50% Acetonitrile and 50% Water, with 0.2% Sulfuric acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 275 nm
-
Run Time: 10 minutes
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
5. Sample Preparation:
-
The sample preparation will vary depending on the matrix (e.g., cheese, wine, pharmaceutical formulation). For food matrices, an extraction step, often using an acid like perchloric acid, is typically required.[9][10] The final extract should be filtered through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of tyramine in the samples by comparing the peak area to the calibration curve.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during tyramine analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Alltesta HPLC Method for Analysis of Tyramine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Tyramine on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of tyramine in fish feed and slaughter offal by HPLC using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Blood Pressure Fluctuations in Animal Studies with Tyramine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tyramine (B21549) hydrochloride to manage blood pressure fluctuations in animal studies. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Pressor Response (Tachyphylaxis)
Question: Why is the blood pressure response to repeated doses of Tyramine hydrochloride decreasing over time?
Answer: This phenomenon is known as tachyphylaxis, a rapid decrease in response to a drug after repeated administration.
Potential Causes:
-
Depletion of Norepinephrine (B1679862) Stores: Tyramine acts indirectly by displacing norepinephrine from sympathetic nerve terminals. Repeated doses can deplete these vesicular stores, leading to a reduced pressor response.[1]
-
Receptor Desensitization: While less of a primary factor for indirectly acting amines, some level of adrenergic receptor desensitization can occur.
-
Metabolic Shift: With repeated exposure, tyramine can be metabolized to octopamine, which is then stored in synaptic vesicles alongside norepinephrine. Octopamine has a much lower affinity for adrenergic receptors and does not elicit a significant pressor response, thus diluting the effect of subsequent norepinephrine release.[1]
Troubleshooting Solutions:
-
Allow for Sufficient Washout Periods: Ensure adequate time between doses for norepinephrine stores to replenish. A common interval is 15-20 minutes or until the blood pressure returns to baseline.[2]
-
Optimize Dosing Regimen: Instead of repeated high doses, consider a continuous infusion at a lower rate to maintain a more stable elevation in blood pressure.
-
Co-administration with Tyrosine: In some models, perfusion with tyrosine, the precursor to catecholamines, has been shown to prevent tyramine-induced tachyphylaxis in isolated rat hearts.[3]
-
Vary the Type of Pressor Agent: If sustained or repeated hypertension is required, consider alternating with a direct-acting sympathomimetic agent like norepinephrine.
Issue 2: Unexpected Hypotension
Question: My animal is experiencing a drop in blood pressure after administering this compound. What could be the cause?
Answer: While tyramine is known for its pressor effects, hypotension is a rare but possible outcome under certain conditions.
Potential Causes:
-
Anesthetic Interactions: Some anesthetics can significantly alter cardiovascular responses. For example, they can depress the sympathetic nervous system, blunting the expected hypertensive effect of tyramine.[4]
-
Volume Status of the Animal: Dehydrated or hypovolemic animals may have a compromised cardiovascular system that responds unpredictably to sympathomimetics.
-
Severe Catecholamine Depletion: In animals pre-treated with reserpine (B192253) or other catecholamine-depleting agents, tyramine will not induce a pressor response and may have other unpredictable effects.[5]
Troubleshooting Solutions:
-
Review Anesthetic Protocol: Ensure the chosen anesthetic regimen is appropriate for cardiovascular studies and is known not to significantly interfere with sympathetic tone.
-
Ensure Proper Hydration: Confirm that the animal is adequately hydrated before the experiment.
-
Check for Drug Interactions: Verify that no other administered compounds are causing sympatholytic or vasodilatory effects.
-
Accurate Dosing: Double-check dose calculations and the concentration of the tyramine solution to rule out administration errors.
| Common Problem | Potential Causes | Recommended Solutions |
| Variable Blood Pressure Response | Inconsistent dosing or administration technique. Stress-induced physiological changes in the animal. Variability in the animal's diet affecting baseline tyramine levels. | Standardize dosing procedures and ensure consistent administration relative to feeding times.[2] Acclimate animals to handling and experimental procedures to minimize stress.[2] Use a purified, low-tyramine diet for at least one week prior to the study.[2] |
| Animal Mortality | Hypertensive crisis leading to stroke or cardiac events.[1] Adverse reaction to the vehicle or anesthetic. | Start with a lower dose of tyramine and titrate upwards to the desired effect. Closely monitor vital signs throughout the experiment. Ensure the vehicle is sterile and non-toxic.[6] |
| Precipitation of Tyramine Solution | Improper solvent or pH. Low temperature. | Prepare fresh solutions before each experiment. Use sterile saline as the vehicle.[7] Gentle warming and sonication can aid dissolution if precipitation occurs.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in elevating blood pressure? A1: this compound acts as an indirect sympathomimetic agent. It is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors (primarily alpha-1 and beta-1) on vascular smooth muscle and the heart, causing vasoconstriction and an increased heart rate and contractility, respectively, resulting in a rise in blood pressure.[1][3]
Q2: How should I prepare a this compound solution for intravenous administration? A2: this compound is soluble in water and saline. For intravenous administration, it is recommended to dissolve this compound in sterile, physiological saline (0.9% NaCl) to create a clear solution.[7] It is advisable to prepare fresh solutions for each experiment to ensure sterility and stability.
Q3: What are typical effective doses of this compound in different animal models? A3: The effective dose of this compound can vary significantly depending on the species, strain, anesthetic used, and the desired magnitude and duration of the blood pressure increase. Refer to the quantitative data tables below for species-specific dose ranges.
Q4: Can I administer this compound orally? A4: Yes, tyramine can be administered orally, often via gavage. However, its pressor effect is significantly less potent via the oral route due to extensive first-pass metabolism by monoamine oxidase (MAO) in the gut and liver.[4] To achieve a significant pressor response with oral administration, much higher doses are required compared to intravenous administration, or it must be co-administered with an MAO inhibitor.
Q5: What is the "cheese effect" and how does it relate to tyramine studies? A5: The "cheese effect" refers to a hypertensive crisis that can occur when individuals taking monoamine oxidase inhibitors (MAOIs) consume foods rich in tyramine, such as aged cheeses.[1] In a research setting, this principle is utilized to potentiate the hypertensive effects of tyramine by pre-treating animals with MAOIs, which allows for a more pronounced and sustained pressor response at lower doses of tyramine.
Data Presentation
Table 1: Intravenous this compound Dose-Response in Various Animal Models
| Animal Model | Dose Range | Route of Administration | Observed Blood Pressure Change | Reference |
| Rat (Sprague-Dawley) | 0.1 - 0.8 mg/kg (escalating doses) | Intravenous (IV) Bolus | Dose-dependent increase in Mean Arterial Pressure (MAP). The dose required for a 30 mmHg increase (TYR30) is a key metric. | [2] |
| Rat (Spontaneously Hypertensive) | 1.26 µmol/min/kg | Intravenous (IV) Infusion | Increased norepinephrine overflow and a transient rise in Total Peripheral Resistance (TPR). | [3] |
| Rabbit | 5 - 200 mg/kg | Oral (naso-pharyngeal tube) | Dose-dependent increase in blood pressure. The dose for a 30 mmHg increase (ED30) was calculated. | [8] |
| Dog | 0.3 mg/kg | Intravenous (IV) | Rapid initial decline in plasma levels with a half-life of 4.3 minutes. | [9] |
| Miniature Pig | Infusion to achieve 22% and 50% increase in MAP | Intravenous (IV) Infusion | Mean Arterial Pressure elevated by 22 +/- 3% and 50 +/- 8% above resting values. | [10] |
Table 2: Oral this compound Dose-Response in Rats
| Condition | Dose | Route of Administration | Observed Systolic Blood Pressure Increase | Reference |
| In aqueous solution | 10 mg/kg | Oral Gavage | 23 +/- 3 mmHg | [11] |
| In feed preparation | 40 mg/kg | Oral Gavage | 20 +/- 2 mmHg | [11] |
| In aqueous solution | 80 mg/kg | Oral Gavage | > 30 mmHg in 96% of rats | [11] |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Rats to Determine Pressor Response
1. Animal Preparation:
- Use adult male Sprague-Dawley rats.
- Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous administration.[2]
- Allow for a 5-7 day post-operative recovery period.[2]
- House animals in a controlled environment and provide a low-tyramine diet for at least one week before the experiment.[2]
2. Solution Preparation:
- Prepare a stock solution of this compound in sterile physiological saline (0.9% NaCl). A common concentration is 1 mg/mL.
- Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
3. Experimental Procedure:
- Acclimate the conscious, freely moving animal to the experimental setup.
- Record a stable baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).
- Administer an initial IV bolus dose of this compound (e.g., 0.1 mg/kg).
- Continuously monitor and record the blood pressure until it returns to baseline. Note the peak pressor response.
- Administer escalating doses (e.g., 0.2, 0.4, 0.8 mg/kg) at set intervals (e.g., every 15-20 minutes or once blood pressure has stabilized at baseline).[2]
- Continue until the desired pressor response is achieved or a maximum dose is reached.
4. Data Analysis:
- For each dose, calculate the maximum increase in MAP from baseline.
- Plot a dose-response curve to determine the dose of tyramine required to elicit a specific blood pressure increase (e.g., TYR30, a 30 mmHg rise in systolic blood pressure).[2]
Protocol 2: Continuous Intravenous Infusion of this compound in Pigs to Induce Sustained Hypertension
1. Animal Preparation:
- Use anesthetized miniature pigs.
- Insert a catheter into an artery (e.g., femoral) for continuous blood pressure monitoring.
- Place a catheter in a large vein (e.g., jugular) for the infusion of this compound.
2. Solution Preparation:
- Prepare a solution of this compound in sterile physiological saline at a concentration suitable for infusion (e.g., 0.5 mg/mL).
3. Experimental Procedure:
- After establishing a stable baseline blood pressure under anesthesia, begin the infusion of this compound at a low rate.
- Gradually increase the infusion rate while continuously monitoring the blood pressure.
- Titrate the infusion rate to achieve and maintain the target level of hypertension (e.g., a 20-50% increase in Mean Arterial Pressure).[10]
- Maintain the infusion for the desired duration of the experiment.
4. Monitoring and Data Collection:
- Continuously record arterial blood pressure throughout the infusion period.
- Monitor other vital signs such as heart rate and ECG.
- Collect blood samples at specified time points if plasma norepinephrine levels are to be measured.
Mandatory Visualization
Caption: Tyramine's mechanism of action leading to vasoconstriction and increased heart rate.
Caption: General experimental workflow for inducing hypertension with this compound.
Caption: A decision-making workflow for troubleshooting common issues in tyramine studies.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]
- 4. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 5. RESTORATION OF TYRAMINE PRESSOR RESPONSES IN RESERPINE-TREATED ANIMALS BY METHYLDOPA AND ITS AMINE METABOLITES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cardiovascular responses to physical exercise and tyramine infusion in hypertensive and normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinal blood flow following a tyramine-induced increase in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to minimize interference in electrochemical sensing of tyramine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the electrochemical sensing of tyramine (B21549).
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of tyramine, offering potential causes and solutions.
Issue 1: Poor sensitivity or no detectable tyramine signal.
| Potential Cause | Troubleshooting Steps |
| Improper electrode surface preparation | Ensure the electrode is thoroughly cleaned and polished according to the manufacturer's protocol before modification or use. For modified electrodes, verify the successful deposition of the modifying layer through characterization techniques like cyclic voltammetry (CV) in a standard redox probe (e.g., [Fe(CN)6]3-/4-). |
| Incorrect pH of the supporting electrolyte | The electrochemical oxidation of tyramine is pH-dependent. Optimize the pH of the supporting electrolyte (commonly a phosphate (B84403) buffer solution, PBS) to achieve the best signal-to-noise ratio. A pH of around 7.0 to 9.2 has been shown to be effective for various modified electrodes.[1][2] |
| Inactive or fouled electrode surface | The electrode surface can become fouled by the oxidation products of tyramine or other sample components, leading to a decreased signal over time.[2] To address this, electrochemically clean the electrode by cycling the potential in the supporting electrolyte or gently polish the electrode surface if applicable. For modified electrodes, regeneration steps may be necessary. |
| Inappropriate potential window | The oxidation peak of tyramine occurs at a specific potential that depends on the electrode material and pH. Ensure the applied potential window in your voltammetric scan covers the expected oxidation potential of tyramine. For example, on a poly(toluidine blue)-modified screen-printed electrode, the oxidation peak is around 0.67 V.[3][4] |
Issue 2: High background noise or interfering peaks.
| Potential Cause | Troubleshooting Steps |
| Presence of electroactive interfering species | Samples like fermented foods and biological fluids contain various electroactive compounds that can interfere with tyramine detection. Common interferents include other biogenic amines (e.g., dopamine (B1211576), histamine), ascorbic acid, and uric acid.[3] |
| * Electrode Modification: Employ modified electrodes with enhanced selectivity. Materials like multi-walled carbon nanotubes (MWCNTs), graphene, and molecularly imprinted polymers (MIPs) can improve selectivity.[2][5] | |
| * pH Adjustment: Fine-tune the pH of the supporting electrolyte to shift the oxidation potentials of interfering species away from that of tyramine. | |
| * Sample Pre-treatment: Implement sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds before analysis.[6] | |
| Contaminated reagents or electrolyte | Use high-purity reagents and deionized water to prepare all solutions. Filter the supporting electrolyte before use to remove any particulate matter. |
| Electromagnetic interference | Ensure the electrochemical setup is properly shielded from external sources of electromagnetic noise. |
Issue 3: Poor reproducibility of measurements.
| Potential Cause | Troubleshooting Steps |
| Inconsistent electrode surface area | Ensure the electrode is polished to a consistent finish before each experiment. For disposable electrodes, use electrodes from the same manufacturing batch. |
| Electrode surface fouling | As mentioned previously, fouling can lead to inconsistent results. Implement a consistent cleaning or regeneration protocol between measurements.[2] |
| Variability in sample matrix | The composition of real samples can vary significantly, leading to matrix effects that alter the electrochemical response.[6][7][8] To mitigate this, use matrix-matched calibration standards or the standard addition method for quantification.[9][10] |
| Unstable reference electrode potential | Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, replace the filling solution or the entire reference electrode. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in tyramine electrochemical sensing?
A1: Common interfering substances in biological and food samples include other biogenic amines such as dopamine, histamine, putrescine, and cadaverine.[3][11] Ascorbic acid, uric acid, and citric acid can also interfere with the measurement.[2]
Q2: How can I improve the selectivity of my sensor for tyramine?
A2: Improving selectivity is crucial for accurate tyramine detection. Several strategies can be employed:
-
Electrode Modification: Modifying the electrode surface with materials that have a high affinity for tyramine is a primary strategy. Examples include:
-
Multi-walled Carbon Nanotubes (MWCNTs) and Graphene: These materials increase the electrode surface area and can have a catalytic effect on tyramine oxidation, often at a lower potential, which can help to resolve its signal from interferents.[2][12]
-
Molecularly Imprinted Polymers (MIPs): MIPs are polymers created with template molecules (in this case, tyramine), resulting in cavities that are specific for tyramine, thereby significantly enhancing selectivity.[5]
-
Electropolymerized Films: Films of conductive polymers or dyes, such as poly(toluidine blue) or poly(methylene blue), can be electropolymerized onto the electrode surface to create a selective layer for tyramine detection.[3][13]
-
-
Enzymatic Biosensors: Utilizing the enzyme tyrosinase, which specifically catalyzes the oxidation of tyramine to dopamine, can provide high selectivity. The subsequent detection of dopamine provides an indirect measure of the tyramine concentration.[14]
Q3: What is the role of pH in the electrochemical detection of tyramine?
A3: The pH of the supporting electrolyte plays a critical role in the electrochemical behavior of tyramine. The oxidation of the phenolic hydroxyl group of tyramine is a proton-coupled electron transfer process. Therefore, the peak potential for tyramine oxidation will shift with changing pH. Optimizing the pH can help to:
-
Achieve a higher peak current and thus better sensitivity.
-
Separate the voltammetric peaks of tyramine and potential interfering compounds. For many tyramine sensors, a neutral to slightly alkaline pH (around 7.0 to 9.2) provides the best performance.[1][2]
Q4: Can I use electrochemical methods for tyramine detection in real samples like cheese or beer?
A4: Yes, electrochemical sensors have been successfully applied for the determination of tyramine in various food and biological samples, including beer, cheese, yogurt, human urine, and serum.[1][2][14] However, due to the complexity of these matrices, sample preparation is often necessary to minimize interference. This may involve homogenization, filtration, and dilution of the sample. For accurate quantification in complex matrices, the standard addition method is often recommended.
Quantitative Data Summary
The following tables summarize the performance of different modified electrodes for tyramine sensing, highlighting their linear range, limit of detection (LOD), and selectivity against common interferents.
Table 1: Performance of Various Electrochemical Sensors for Tyramine Detection
| Electrode Modification | Technique | Linear Range (µM) | LOD (µM) | Reference |
| Ag-substituted ZnO nano-flower/GCE | Amperometry | 1 - 900 | 0.03 | [1] |
| MWCNTs/GCE | SWV | 3 - 9 | 0.34 | [2] |
| Poly(o-aminophenol)/GCE | DPV | 0.1 - 200 | 0.054 | [2] |
| Poly(toluidine blue)/SPE | DPV | 0.02 - 270.5 | 0.007 | [3] |
| ERGO/GCE | DPV | 0.1 - 25 | 0.03 | [12] |
| Poly(methylene blue)/SPE | DPV | 0.29 - 3.3 | 0.096 | [13] |
GCE: Glassy Carbon Electrode, MWCNTs: Multi-walled Carbon Nanotubes, SWV: Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, SPE: Screen-Printed Electrode, ERGO: Electrochemically Reduced Graphene Oxide.
Table 2: Interference Study on a Poly(toluidine blue)-Modified Screen-Printed Electrode
| Interfering Species | Concentration of Interferent | Concentration of Tyramine | Signal Change (%) | Reference |
| Dopamine | 10-fold excess | 10 µM | < 5 | [15] |
| L-cystine | 10-fold excess | 10 µM | < 5 | [15] |
| Putrescine | 10-fold excess | 10 µM | < 5 | [15] |
| Histamine | 10-fold excess | 10 µM | < 5 | [15] |
Experimental Protocols
Protocol 1: Fabrication of a Poly(toluidine blue)-Modified Screen-Printed Electrode (SPE)
-
Preparation of Toluidine Blue Solution: Prepare a 0.5 mM solution of toluidine blue (TB) in a suitable electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Electropolymerization:
-
Connect a bare screen-printed electrode to the potentiostat.
-
Immerse the working electrode area in the TB solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential window of -0.7 V to 1.0 V at a scan rate of 50 mV/s.[4] A polymer film of poly(toluidine blue) will deposit on the electrode surface.
-
-
Rinsing: After electropolymerization, gently rinse the modified electrode with deionized water to remove any unpolymerized monomer.
-
Drying: Allow the electrode to air dry at room temperature before use.
Protocol 2: Electrochemical Detection of Tyramine using Differential Pulse Voltammetry (DPV)
-
Preparation of Solutions:
-
Prepare a stock solution of tyramine in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Prepare a series of standard solutions of tyramine by serial dilution of the stock solution.
-
-
Electrochemical Measurement:
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Immerse the poly(toluidine blue)-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) into the cell.
-
Record the DPV of the blank solution in a potential range of 0.22 V to 1.0 V.
-
Add a known concentration of the tyramine standard solution to the cell.
-
Record the DPV. An oxidation peak corresponding to tyramine should appear around 0.67 V.[15]
-
-
Calibration Curve: Repeat the measurement for different concentrations of tyramine and plot the peak current versus the tyramine concentration to obtain a calibration curve.
Visualizations
Caption: Experimental workflow for tyramine detection.
Caption: Strategies to mitigate interference.
Caption: Electrochemical oxidation of tyramine.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Sensitive Electrochemical Detection of Tyramine Using a Poly(Toluidine Blue)-Modified Carbon Screen-Printed Electrode | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical sensor for selective tyramine determination, amplified by a molecularly imprinted polymer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Sensitive Electrochemical Detection of Tyramine Using a Poly(Toluidine Blue)-Modified Carbon Screen-Printed Electrode | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Improving the efficiency of tyramide signal amplification reactions.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their tyramide signal amplification (TSA) experiments for enhanced efficiency and signal detection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during TSA reactions, offering potential causes and solutions in a question-and-answer format.
High Background
Q1: What are the common causes of high background staining in my TSA experiment?
High background fluorescence can obscure specific signals and complicate data interpretation.[1] Common causes include:
-
Excessive Antibody Concentration: Using primary or secondary antibodies at too high a concentration can lead to non-specific binding.[1][2]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can result in antibodies adhering to unintended targets.[1]
-
Endogenous Peroxidase Activity: Tissues can contain endogenous peroxidases that react with the tyramide reagent, causing non-specific signal deposition.[3][4]
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound antibodies, leading to generalized background fluorescence.[1][2]
-
Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal.[1]
Q2: How can I reduce high background?
To mitigate high background, consider the following optimization steps:
-
Titrate Antibodies: Empirically determine the optimal dilution for your primary and secondary antibodies. Due to the signal amplification, the optimal concentration for TSA may be significantly lower than in traditional immunofluorescence.[5]
-
Optimize Blocking: Ensure adequate blocking by using an appropriate blocking reagent and extending the incubation time if necessary.
-
Quench Endogenous Peroxidases: Before antibody incubation, treat the sample with a hydrogen peroxide (H₂O₂) solution to inactivate endogenous peroxidases.[3][4]
-
Improve Washing: Increase the number and duration of wash steps to ensure complete removal of unbound antibodies.[2]
-
Address Autofluorescence: If autofluorescence is an issue, consider using a different fixative or employing autofluorescence quenching reagents.[1]
Weak or No Signal
Q3: I am observing a very weak or no signal. What are the possible reasons?
A weak or absent signal can be frustrating. Potential causes include:
-
Suboptimal Antibody Concentration: The concentration of the primary or HRP-conjugated secondary antibody may be too low.
-
Insufficient Incubation Time: The incubation time with the tyramide working solution may be too short for adequate signal deposition.[2]
-
Ineffective Antigen Retrieval: The target epitope may be masked, preventing antibody binding.
-
Reagent Inactivity: The HRP enzyme or the tyramide reagent may have lost activity.
Q4: What steps can I take to enhance a weak signal?
To boost a weak signal, try the following:
-
Optimize Antibody Concentrations: Increase the concentration of the primary and/or secondary antibodies.
-
Extend Incubation Times: Lengthen the incubation period with the tyramide working solution.[2]
-
Implement Antigen Retrieval: Use appropriate antigen retrieval techniques to unmask epitopes.[2]
-
Check Reagent Viability: Ensure that all reagents, particularly the HRP conjugate and tyramide, are stored correctly and are within their expiration dates.
Frequently Asked Questions (FAQs)
Q5: How much can I dilute my primary antibody when using TSA?
The enhanced sensitivity of TSA allows for a significant reduction in the amount of primary antibody needed, often between 2 to 50-fold lower than in conventional methods.[3] However, the optimal dilution must be determined empirically for each antibody and experimental setup.[5]
Q6: What is the recommended concentration of hydrogen peroxide for quenching endogenous peroxidases?
Commonly used concentrations of H₂O₂ for quenching are 0.3%, 1%, and 3%.[3] The choice of concentration and incubation time depends on the tissue type and the level of endogenous peroxidase activity. For routine applications, 0.3% or 1% H₂O₂ is often recommended to avoid potential damage to the antigen.[3]
Q7: How long should I incubate my sample with the tyramide reagent?
The incubation time with the tyramide working solution is a critical step and typically ranges from 5 to 10 minutes at room temperature.[3] This step should be optimized for each experiment, as shorter times can reduce background and improve signal resolution, while longer times can increase signal intensity.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing TSA reactions.
Table 1: Recommended Reagent Concentrations & Incubation Times
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 2 to 50-fold higher than standard IF | Must be empirically determined.[3][5] |
| HRP-conjugated Secondary Antibody Dilution | 1:100 to 1:500 | Titration is recommended.[3][6] |
| Hydrogen Peroxide (Quenching) | 0.3% - 3% | 0.3% or 1% for routine use.[3] |
| Tyramide Reagent Dilution | 1:50 to 1:200 in amplification buffer | Dependent on the specific kit and target abundance.[3][7] |
| Tyramide Incubation Time | 5 - 10 minutes | Can be adjusted to modulate signal intensity.[3] |
Experimental Protocols
Key Experiment: Tyramide Signal Amplification for Immunohistochemistry (IHC)
This protocol provides a general workflow for performing TSA-based IHC.
-
Deparaffinization and Rehydration: If using formalin-fixed, paraffin-embedded (FFPE) tissue, deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., 10 mM sodium citrate, pH 6.0).[5]
-
Quenching of Endogenous Peroxidase: Incubate sections in 0.3% H₂O₂ in PBS for 30 minutes to block endogenous peroxidase activity.[3][4]
-
Blocking: Block non-specific binding sites by incubating with a blocking solution (e.g., 1% BSA in PBS) for at least 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody at its predetermined optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:100) for 1-2 hours at room temperature.[3]
-
Tyramide Signal Amplification: Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide stock (e.g., 1:100) in the amplification buffer containing 0.0015% H₂O₂.[3] Incubate the sections with this solution for 5-10 minutes at room temperature, protected from light.[3]
-
Washing and Counterstaining: Wash the sections thoroughly. If desired, counterstain with a nuclear stain like DAPI.
-
Mounting: Mount the coverslip using an anti-fade mounting medium.
Visualizations
Caption: The signaling pathway of Tyramide Signal Amplification (TSA).
Caption: A generalized experimental workflow for Tyramide Signal Amplification.
Caption: A decision tree for troubleshooting common TSA experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. uab.edu [uab.edu]
- 5. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
- 6. Immunohistochemistry with TSA — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Stabilizing Tyramine hydrochloride for long-term storage and use.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and use of tyramine (B21549) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid tyramine hydrochloride?
For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[3][4] For maximal shelf-life, storage at 4°C and protection from light is advised.[5]
Q2: How should I prepare and store this compound stock solutions?
It is highly recommended to prepare aqueous stock solutions fresh for each experiment.[6] If short-term storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing aqueous solutions, ensure the powder is fully dissolved, using sonication if necessary.[6] For solutions intended for cell-based assays, sterilization by filtration through a 0.22 µm filter is recommended.[7]
Q3: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound include oxidation, photodegradation, and reaction with incompatible substances.[8][9] As a phenolic compound, it is susceptible to oxidation, which can be accelerated by exposure to air and light.[9] It is also incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides, which can lead to its decomposition.[1][10]
Q4: Can I use a buffer to stabilize the pH of my this compound solution?
While maintaining a stable pH is important, the choice of buffer can affect stability. Some studies on similar compounds have shown that buffer salts can influence degradation rates independent of pH. If a buffer is required, it is crucial to select one that is inert and does not catalyze the degradation of this compound. It is advisable to conduct a small-scale stability study with the chosen buffer system before preparing large quantities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid this compound (yellowing or browning) | Oxidation due to improper storage (exposure to air, light, or moisture). | Discard the discolored solid as it may contain degradation products. For future prevention, ensure the container is tightly sealed, stored in a dark and dry environment, and consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Precipitation in a prepared this compound solution upon storage | The solution may be supersaturated, or the storage temperature may be too high, leading to solvent evaporation or degradation product formation. | If the solution was recently prepared, gentle warming and sonication may redissolve the precipitate. However, if the solution has been stored for an extended period, it is best to discard it and prepare a fresh solution. Ensure the concentration does not exceed the solubility limit at the storage temperature. |
| Inconsistent or unexpected experimental results | Degradation of the this compound stock solution. | Prepare a fresh stock solution from a new bottle of solid this compound. Always use freshly prepared solutions for critical experiments. Perform a quality control check of the new solution using an appropriate analytical method, such as HPLC, to confirm its concentration and purity. |
| pH shift in unbuffered aqueous solutions | Absorption of atmospheric CO2 can lower the pH of unbuffered solutions over time. | For pH-sensitive experiments, use a freshly prepared solution or a compatible, non-reactive buffer system. Measure the pH of the solution before each use. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of chemical stability and should be used as a guideline. Actual stability will depend on specific experimental conditions and the purity of the compound.
Table 1: Estimated Percentage of Solid this compound Remaining Under Different Storage Conditions Over 12 Months
| Temperature | Humidity | Light Exposure | Estimated Purity (%) |
| 4°C | <30% RH | Dark | >99% |
| 25°C | <30% RH | Dark | 98-99% |
| 25°C | 60% RH | Dark | 95-97% |
| 25°C | 60% RH | Ambient Light | 90-95% |
| 40°C | 75% RH | Dark | <90% |
Table 2: Estimated Percentage of this compound Remaining in Aqueous Solution (1 mg/mL) at 4°C
| pH | Storage Duration (days) | Estimated Purity (%) |
| 4.0 | 7 | >99% |
| 7.0 | 7 | 98-99% |
| 9.0 | 7 | 95-97% |
| 4.0 | 30 | 98-99% |
| 7.0 | 30 | 90-95% |
| 9.0 | 30 | <90% |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
(Optional) Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, add high-purity water to bring the solution to the final volume.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
For immediate use, proceed with the experiment. For short-term storage, aliquot into sterile, light-protecting tubes and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (e.g., 254 nm and 365 nm)
-
Oven
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Photodegradation: Expose the this compound stock solution in a quartz cuvette to UV light for a specified duration.
-
Thermal Degradation: Place the solid this compound powder in an oven at an elevated temperature (e.g., 60°C) for a specified time.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC to identify and quantify any degradation products.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. This compound CAS#: 60-19-5 [m.chemicalbook.com]
- 5. A comparison of the signalling properties of two tyramine receptors from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdbonline.org [sdbonline.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Oral Tyramine Challenge for MAO Inhibitor Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral tyramine (B21549) challenge test for evaluating monoamine oxidase (MAO) inhibitors. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data to inform your study design.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the oral tyramine challenge test?
The oral tyramine challenge test is a clinical safety study designed to evaluate the potential for a new drug, particularly a monoamine oxidase inhibitor (MAOI), to cause a dangerous increase in blood pressure when taken with tyramine-containing foods or drinks.[1][2] It assesses the extent to which an MAOI inhibits the metabolism of orally ingested tyramine, thereby increasing its systemic bioavailability and pressor (blood pressure-raising) effects.[3]
Q2: What is the "cheese reaction," and how does it relate to this test?
The "cheese reaction" refers to a hypertensive crisis that can occur in individuals taking MAOIs after ingesting foods rich in tyramine, such as aged cheese.[4] Tyramine is normally metabolized and inactivated by MAO-A in the gut and liver.[5] When MAO-A is inhibited, tyramine can enter the systemic circulation, where it displaces norepinephrine (B1679862) from nerve endings, leading to a rapid and potentially dangerous increase in blood pressure.[4][6] The oral tyramine challenge is a controlled way to assess a drug's potential to induce this reaction.
Q3: What is the difference between MAO-A and MAO-B inhibitors in the context of the tyramine challenge?
MAO-A is the primary enzyme responsible for metabolizing dietary tyramine.[5][7] Therefore, inhibitors of MAO-A, especially irreversible ones, cause a significant potentiation of the tyramine pressor effect.[8] Selective MAO-B inhibitors, at their therapeutic doses, generally do not produce a clinically significant tyramine pressor response because they have less effect on tyramine metabolism.[7][9] However, at higher doses, the selectivity of MAO-B inhibitors can be lost, leading to MAO-A inhibition and an increased risk of the cheese reaction.[7] Reversible MAO-A inhibitors (RIMAs) carry a lower risk than irreversible inhibitors because tyramine can displace the inhibitor from the enzyme, allowing for some metabolism of tyramine.
Q4: What is the Tyramine Pressor Sensitivity Factor (TSF), and how is it used?
The Tyramine Pressor Sensitivity Factor (TSF), also referred to as the tyramine potentiation ratio, is a key outcome measure of the tyramine challenge test.[3][] It is the ratio of the dose of tyramine required to produce a predefined pressor response (typically a ≥30 mmHg increase in systolic blood pressure, known as the TYR30) without the investigational drug (baseline) to the dose required to produce the same response in the presence of the drug.[3] A higher TSF indicates a greater potentiation of the tyramine effect and a higher risk of clinically significant drug-food interactions.
Q5: Are there newer, safer approaches to the tyramine challenge test?
Yes, a refined study design has been proposed to improve the safety and efficiency of the traditional test.[11] This newer approach involves escalating to a lower maximum dose of tyramine (e.g., 400 mg instead of 800 mg) and using the tyramine dose that results in a specific peak plasma concentration (e.g., ≥10 ng/mL) as the primary endpoint, rather than relying solely on the blood pressure response.[3][11] This method reduces the risk of excessive blood pressure excursions for study participants.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in blood pressure response. | - High variation in tyramine bioavailability (oral bioavailability is less than 1%).[3]- Genetic polymorphisms in enzymes involved in tyramine metabolism (though studies on OCT1 and CYP2D6 have not shown a significant effect).[5]- Differences in individual sensitivity to tyramine. | - Use a crossover study design where each subject serves as their own control.- Consider the refined test design using tyramine plasma concentration as the endpoint to reduce variability related to the pressor response.[3][11]- Ensure strict standardization of food and fluid intake before and during the test. |
| Unexpectedly strong pressor response at a low tyramine dose. | - The investigational drug is a potent MAO-A inhibitor.- Co-administration of other substances that can increase blood pressure.- Individual hypersensitivity to tyramine. | - Immediately discontinue tyramine administration.- Have a protocol in place for managing hypertensive events, including the availability of fast-acting antihypertensive agents like phentolamine.[12]- Carefully screen subjects for any concomitant medications or conditions that could affect blood pressure. |
| No significant pressor response even at high tyramine doses. | - The investigational drug has a weak or no inhibitory effect on MAO-A.- Poor absorption of tyramine.- The subject is a rapid metabolizer of tyramine. | - Confirm the dose and administration of the investigational drug.- Verify the formulation and administration of tyramine.- Analyze pharmacokinetic data to assess tyramine absorption and metabolism. |
| Difficulty in determining the precise TYR30. | - Fluctuations in baseline blood pressure.- Delayed or prolonged pressor response. | - Ensure a stable baseline blood pressure is established before tyramine administration.- Continue blood pressure monitoring for an adequate period after each tyramine dose to capture the peak effect.- Adhere to a strict definition of TYR30 (e.g., a sustained increase over a specific time period).[3] |
| Safety concerns for study participants. | - Risk of hypertensive crisis. | - Implement the refined, lower-dose tyramine challenge protocol.[11]- Exclude subjects with pre-existing hypertension or cardiovascular conditions.- Ensure continuous and vigilant monitoring of blood pressure and heart rate throughout the study.[]- Have a clear and pre-defined stopping rule for blood pressure elevation.[3] |
Quantitative Data Summary
Table 1: Tyramine Pressor Sensitivity Factors (TSF) for Various MAO Inhibitors
| MAO Inhibitor | Type | TSF (approximate) | Reference(s) |
| Tranylcypromine (B92988) | Irreversible, Non-selective MAO-A/B Inhibitor | 38.2 - 56 | [12][13] |
| Phenelzine | Irreversible, Non-selective MAO-A/B Inhibitor | ~10 - 30 | [9][14] |
| Clorgyline | Irreversible, Selective MAO-A Inhibitor | 29 | [2] |
| Moclobemide (B1677376) | Reversible, Selective MAO-A Inhibitor (RIMA) | 5.0 - 7.0 | [12][13] |
| Brofaromine (B1663282) | Reversible, Selective MAO-A Inhibitor (RIMA) | 7 | [12] |
| Selegiline | Irreversible, Selective MAO-B Inhibitor | 2.5 - 3.12 | [9][15] |
| Rasagiline (1 mg/day) | Irreversible, Selective MAO-B Inhibitor | 2.0 | [9] |
| Safinamide (100 mg) | Reversible, Selective MAO-B Inhibitor | 2.15 | [15] |
| Tedizolid | Weak, Reversible MAO-A/B Inhibitor | 1.33 | [9] |
| Placebo | - | 1.52 | [15] |
Table 2: Tyramine Content in Selected Foods
| Food Item | Tyramine Content | Reference(s) |
| Aged Cheeses (e.g., Stilton, aged cheddar) | Can be high, >250 mg/kg | [4][16] |
| Processed Cheeses | Generally low | [4] |
| Cured Meats (e.g., salami, pepperoni) | Can be high | [16] |
| Smoked or Pickled Fish | Can be high | [16] |
| Sauerkraut | Can be high | [16] |
| Soy Sauce | Can be high | [16] |
| Tap/Draft Beer | Can be high | [16] |
| Red Wine | Variable, some can be high | [16] |
| Overripe Fruits (e.g., bananas, avocados) | Moderate | [16] |
Note: Tyramine content can vary significantly based on processing, storage, and aging.
Experimental Protocols
Classical Oral Tyramine Challenge Protocol
This protocol is designed to determine the dose of tyramine that produces a ≥30 mmHg increase in systolic blood pressure (TYR30).
1. Subject Selection and Preparation:
-
Screen subjects for normal blood pressure and no history of cardiovascular disease.
-
Instruct subjects to abstain from tyramine-rich foods for at least 24 hours prior to the study.
-
Subjects should be fasted overnight.
2. Baseline TYR30 Determination (Pre-MAOI):
-
Establish a stable baseline systolic blood pressure (SBP) by taking multiple readings.
-
Administer an initial oral dose of tyramine (e.g., 25 mg).
-
Monitor blood pressure and heart rate every 5-10 minutes for at least 1-2 hours.
-
If the SBP does not increase by ≥30 mmHg, administer escalating doses of tyramine (e.g., 50, 100, 200, 400, 800 mg) on subsequent study days, with at least a 24-hour washout period between doses.
-
The TYR30 is the lowest dose of tyramine that causes a sustained SBP increase of ≥30 mmHg.
3. MAOI Administration and On-Treatment TYR30 Determination:
-
Administer the investigational MAOI for a duration sufficient to reach steady-state concentrations.
-
Repeat the tyramine dose-escalation procedure as described in step 2 to determine the on-treatment TYR30.
4. Calculation of Tyramine Pressor Sensitivity Factor (TSF):
-
TSF = Baseline TYR30 / On-treatment TYR30
Refined Oral Tyramine Challenge Protocol
This protocol aims to enhance safety by using a lower maximum tyramine dose and a pharmacokinetic endpoint.
1. Subject Selection and Preparation:
-
Same as the classical protocol.
2. Baseline Tyramine Response (Pre-MAOI):
-
Establish a stable baseline SBP.
-
Administer escalating oral doses of tyramine up to a maximum of 400 mg.
-
Monitor blood pressure and heart rate continuously.
-
Collect blood samples at predefined time points after each tyramine dose to determine the peak plasma concentration (Cmax).
-
The primary endpoint is the dose of tyramine that results in a Cmax of ≥10 ng/mL. The escalation is stopped if a subject's SBP increases by a predefined amount (e.g., ≥30 mmHg) to ensure safety.[3][11]
3. MAOI Administration and On-Treatment Tyramine Response:
-
Administer the investigational MAOI to reach steady-state.
-
Repeat the tyramine administration and pharmacokinetic sampling as in step 2.
4. Data Analysis:
-
Determine the tyramine dose required to reach the target Cmax both at baseline and on-treatment.
-
The ratio of these doses can be used to assess the impact of the MAOI on tyramine bioavailability.
Visualizations
Caption: Signaling pathway of the tyramine pressor effect and MAO-A inhibition.
Caption: Experimental workflow for a typical oral tyramine challenge study.
References
- 1. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyramine - Wikipedia [en.wikipedia.org]
- 5. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between tyramine potentiation and monoamine oxidase (MAO) inhibition: comparison between moclobemide and other MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. psychotropical.com [psychotropical.com]
Validation & Comparative
Cytotoxicity Showdown: Tyramine Exhibits Greater Potency Than Histamine in Intestinal Cell Cultures
A comparative analysis of the cytotoxic effects of tyramine (B21549) and histamine (B1213489) on intestinal cell lines reveals that tyramine induces a more potent and rapid cell death through necrosis, whereas histamine's toxicity manifests as apoptosis. These findings, supported by experimental data, highlight distinct mechanisms of action and underscore the potential health risks associated with high concentrations of these biogenic amines in food.
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of naturally occurring compounds like tyramine and histamine is crucial for assessing food safety and developing therapeutic interventions. This guide provides a comprehensive comparison of their effects on cell cultures, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms.
Quantitative Analysis of Cytotoxicity
A key study utilizing the human colon adenocarcinoma cell line HT29 provides a clear quantitative distinction between the cytotoxic potential of tyramine and histamine. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined for both compounds after 24 hours of exposure.
| Compound | Cell Line | IC50 (24h) | Primary Mode of Cell Death |
| Tyramine | HT29 | 3.2 ± 0.04 mM | Necrosis |
| Histamine | HT29 | 26.0 ± 1.2 mM | Apoptosis |
These results unequivocally demonstrate that tyramine is significantly more cytotoxic to HT29 cells than histamine, requiring a much lower concentration to induce cell death. Furthermore, the two biogenic amines trigger distinct cell death pathways.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic mechanisms of tyramine and histamine diverge significantly. Tyramine primarily induces necrosis, a form of cell death characterized by cell swelling and bursting, which can trigger an inflammatory response.[1][2][3][4] In contrast, histamine induces apoptosis, a programmed and more controlled form of cell death that avoids inflammation.[1][2][3][4]
Interestingly, some studies suggest that at higher concentrations, tyramine may also induce apoptosis in addition to necrosis.[4] This is supported by evidence of tyramine-induced DNA damage and the upregulation of genes involved in both apoptotic and necrotic pathways, such as BCL2 binding component 3 (BBC3).[4][5]
Co-treatment with both tyramine and histamine has been shown to produce a synergistic cytotoxic effect, meaning their combined toxicity is greater than the sum of their individual effects.[6][7] This is a critical consideration for food safety, as these amines often coexist in various food products.
Experimental Protocols
The following is a detailed methodology for a key experiment used to compare the cytotoxicity of tyramine and histamine.
Real-Time Cell Analysis (RTCA) for Cytotoxicity Assessment
This protocol outlines the use of an impedance-based real-time cell analysis system to dynamically monitor cell viability.
1. Cell Culture and Seeding:
-
Human colon adenocarcinoma HT29 cells are cultured in a suitable medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into the wells of an E-Plate 96 (a specialized 96-well plate with gold microelectrodes) at a density of approximately 10,000 cells per well.
-
The plate is incubated for 24 hours to allow for cell attachment and proliferation, which is monitored in real-time by the RTCA instrument.
2. Compound Treatment:
-
Stock solutions of tyramine and histamine are prepared and diluted to various concentrations in the cell culture medium.
-
After the initial 24-hour incubation, the culture medium is replaced with fresh medium containing the different concentrations of tyramine or histamine. Control wells receive fresh medium without the compounds.
3. Real-Time Monitoring and Data Analysis:
-
The E-Plate 96 is placed back into the RTCA instrument, and cell index values (a measure of cell number, proliferation, and morphology) are recorded every 15 minutes for a specified duration (e.g., 48-72 hours).
-
The normalized cell index is calculated for each well by dividing the cell index at each time point by the cell index at the time of compound addition.
-
The IC50 values are calculated from the dose-response curves generated from the normalized cell index data at specific time points (e.g., 24 hours).
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing the cytotoxicity of tyramine and histamine.
Caption: Contrasting signaling pathways of tyramine- and histamine-induced cell death.
References
- 1. Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines tyramine and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines tyramine and histamine [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. An altered gene expression profile in tyramine-exposed intestinal cell cultures supports the genotoxicity of this biogenic amine at dietary concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dietary biogenic amines tyramine and histamine show synergistic toxicity towards intestinal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Tyramine Determination in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the determination of tyramine (B21549) in diverse food matrices. The accurate quantification of tyramine is crucial due to its physiological effects, particularly the "cheese reaction" in individuals taking monoamine oxidase inhibitors. The selection of an appropriate analytical method depends on factors such as the food matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research). This document summarizes the performance of common analytical techniques, supported by experimental data from various studies, to aid in the selection and validation of methods for tyramine analysis.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters of different analytical methods for tyramine determination. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques, often involving a derivatization step to enhance sensitivity and selectivity. Other methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques, also offer viable alternatives.
Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Methods
| Method | Food Matrix | Derivatization Reagent | Detection | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| UPLC | Various (liquid, pasty, solid) | Dansyl Chloride | UV/FL | - | 0.05 mg/L | 0.25 mg/L | 87.3 - 96.8 | 2.1 (repeatability), 3.1 (reproducibility) | [1][2] |
| HPLC | Cheese | 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | UV (458 nm) | 25-300 ng/10 µL | - | 25 µg/g | 98.0 | - | [3] |
| HPLC | Fish Feed & Slaughter Offal | None | Coulometric (EC) | 4.52 - 452 ng/mL | 10 pg/20 µL | - | High | High | [4] |
| HPLC | Tuna Fish | o-phthaldialdehyde (OPA) | Fluorescence (Ex: 335nm, Em: 440nm) | - | - | - | Excellent | Excellent | [5][6] |
| HPLC | Cheese | None | Fluorescence (Ex: 225nm, Em: 305nm) | - | 0.25 µg/g | - | 97.2 - 98.1 | - | [7] |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Food Matrix | Derivatization | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| LC-MS/MS | Meat | None | > 0.99 | - | 10 µg/g | - | ≤ 25 | [8][9][10] |
| HILIC-MS/MS | Soy Sauce | None | - | 0.13 ppm | 0.42 ppm | - | Sufficient | [11] |
| GC-MS | Cheese | Trifluoroacetyl | - | - | - | - | - | [12] |
Table 3: Other Analytical Methods
| Method | Food Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| Spectrofluorometry | Fish | - | 0.53 - 1.40 ng/mL | 1.76 - 4.68 ng/mL | 93.68 - 106.60 | 0.30 - 0.58 | [13][14] |
| Thin-Layer Chromatography (TLC) | Wine | 5.0 - 100 mg/L (r² = 0.988) | - | - | > 83 | - | [15] |
| Colorimetric | Wine, Culture Broth | 1.0 - 100 mg/L (r² > 0.998) | - | - | > 83 | - | [15] |
| Enzymatic (Test Strips) | Cheese | - | 2.6 x 10⁻⁶ M | 8.7 x 10⁻⁶ M | - | 3.2 | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific sample matrices and laboratory conditions.
UPLC with Pre-column Dansyl Chloride Derivatization
This method is suitable for a wide range of food products and offers high sensitivity and reliability.[1]
-
Sample Preparation:
-
Homogenize liquid, pasty, or solid food samples.
-
Extract tyramine with a suitable solvent (e.g., 0.4 M perchloric acid).
-
Centrifuge the mixture to separate the supernatant.
-
Add an internal standard (e.g., benzylamine) to the extract.[1]
-
-
Derivatization:
-
Adjust the pH of the extract to alkaline conditions (e.g., with sodium bicarbonate).
-
Add dansyl chloride solution and incubate in a water bath (e.g., 60°C for 45 minutes).
-
Stop the reaction by adding a quenching agent (e.g., ammonia (B1221849) solution).
-
-
UPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Detection: UV or Fluorescence detector.
-
Quantification: Based on the peak area ratio of the tyramine derivative to the internal standard.
-
HPLC with UV Detection after NBD-Cl Derivatization
This method is well-suited for the analysis of tyramine in cheese samples.[3]
-
Sample Preparation:
-
Homogenize cheese sample with 5% (w/v) perchloric acid.[3]
-
Extract with a mixture of ethyl acetate (B1210297) and acetone (B3395972) (2:1).[3]
-
Evaporate the organic layer to dryness and reconstitute the residue.
-
-
Derivatization:
-
React the extracted tyramine with 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
-
HPLC Analysis:
LC-MS/MS for Direct Analysis in Meat
This method offers high selectivity and sensitivity without the need for a derivatization step.[8][9][10]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Column: C18 column.[9]
-
Mobile Phase: Gradient elution with acidified ammonium formate (B1220265) and acetonitrile.[9]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for tyramine.
-
Quantification: Using an external calibration curve or standard addition.
-
Spectrofluorometric Determination in Fish
A direct and sensitive method for quantifying tyramine in fish samples.[13][14]
-
Sample Preparation:
-
Extract tyramine from homogenized fish samples using a suitable solvent (e.g., perchloric acid).
-
Centrifuge and collect the supernatant for analysis.
-
-
Spectrofluorometric Analysis:
-
Solvent: A binary mixture of water and methanol (B129727) (e.g., 20/80, v/v) can enhance fluorescence intensity.[13]
-
Measurement: Record the fluorescence emission spectrum at the optimal excitation wavelength for tyramine.
-
Quantification: Determine the concentration from a calibration curve prepared with tyramine standards.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for tyramine determination in food matrices.
Caption: General workflow for analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tyramine in cheese by LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of tyramine in fish feed and slaughter offal by HPLC using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mitrask.com [mitrask.com]
- 6. mitrask.com [mitrask.com]
- 7. Analysis of Tyramine in Cheese by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 8. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simple and sensitive analysis of histamine and tyramine in Japanese soy sauces and their intermediates using the stable isotope dilution HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the tyramine content of South African cheeses by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ccsenet.org [ccsenet.org]
- 15. New Rapid, Simple, and Cheap Methods to Determine Tyramine in Fermented Beverages and Culture Medium | American Journal of Enology and Viticulture [ajevonline.org]
- 16. zaguan.unizar.es [zaguan.unizar.es]
Tyramine vs. Octopamine: A Comparative Guide to their Differential Effects in Invertebrate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects and signaling pathways of tyramine (B21549) (TA) and octopamine (B1677172) (OA) in invertebrate models. The information presented is supported by experimental data to assist researchers in understanding the distinct and sometimes opposing roles of these crucial biogenic amines.
Introduction
Tyramine and octopamine are structurally related biogenic amines that act as key neurotransmitters, neuromodulators, and neurohormones in invertebrates, analogous to the roles of norepinephrine (B1679862) and epinephrine (B1671497) in vertebrates.[1] While octopamine is synthesized from tyramine, they are independent signaling molecules with distinct physiological effects mediated by specific G protein-coupled receptors (GPCRs).[2] Understanding their differential actions is critical for research in invertebrate neurobiology, behavior, and for the development of targeted insecticides.[2]
Comparative Overview of Physiological Effects
Tyramine and octopamine modulate a wide array of physiological processes in invertebrates, often in an antagonistic manner. Their effects on locomotion, sensory perception, and metabolism are particularly well-documented.
Locomotion
In Drosophila melanogaster larvae, tyramine and octopamine exhibit opposing effects on locomotion.[3][4] Mutants with elevated tyramine and reduced octopamine levels show a significant decrease in crawling speed and an increase in pausing behavior.[3][4] Conversely, the application of octopamine can rescue this phenotype, while tyramine administration exacerbates it.[3][4] This suggests that a balanced ratio of tyramine to octopamine is crucial for the regulation of normal locomotor activity.[3][4]
Sensory Perception
Studies on honeybees (Apis mellifera) have revealed antagonistic roles for tyramine and octopamine in visual processing. Electroretinogram (ERG) recordings show that octopamine enhances the maximum receptor response to light, while tyramine decreases it. This modulation at the sensory neuron level translates to behavioral changes, with octopamine increasing and tyramine decreasing the walking speed of honeybees towards a light source.
Metabolism
Both tyramine and octopamine are involved in the regulation of energy metabolism in invertebrates, influencing processes such as energy uptake and expenditure.[5] They play roles in modulating metabolic rate, physical activity, and feeding behavior.[5] In Drosophila, the octopamine/tyramine system is implicated in the counter-regulatory response to sugar deficits, highlighting their importance in energy homeostasis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the effects of tyramine and octopamine.
| Parameter | Invertebrate Model | Tyramine Effect | Octopamine Effect | Reference |
| Locomotion | ||||
| Larval Speed | Drosophila melanogaster | Decrease | Increase | [3][7] |
| Pausing Time | Drosophila melanogaster | Increase | Decrease | [3] |
| Sensory Perception | ||||
| ERG Max. Response | Apis mellifera | Decrease | Increase | |
| Phototactic Walking Speed | Apis mellifera | Decrease | Increase | |
| Receptor Activation (EC50 values) | ||||
| TyrR (CG7431) | Drosophila melanogaster | ~1 µM | >100 µM | [8] |
| OctR (CG16766) | Drosophila melanogaster | ~10 µM | ~1 µM | [8] |
| AmTYR1 | Apis mellifera | Lower EC50 | Higher EC50 | |
| LmTAR | Locusta migratoria | 6.11 nM (Kd) | - | [9] |
| LmOAR | Locusta migratoria | - | 5.65 nM (Kd) | [9] |
| Second Messenger Modulation | ||||
| Intracellular cAMP | Various Insect Cells | Decrease (via TyrR) | Increase (via OctβR) / Decrease or Increase (via OctαR) | [8][10] |
| Intracellular Ca2+ | Various Insect Cells | Increase (via TyrR) | Increase (via OctαR) | [10] |
Signaling Pathways
Tyramine and octopamine exert their effects by binding to distinct classes of GPCRs, which in turn activate different intracellular signaling cascades.
-
Tyramine Receptors (TARs) : These receptors are preferentially activated by tyramine.[8] TARs can couple to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]i), or to Gi/o proteins, resulting in a decrease in cyclic AMP (cAMP) levels.[10]
-
Octopamine Receptors (OARs) : OARs are categorized into α-adrenergic-like (OctαR) and β-adrenergic-like (OctβR) receptors. OctαRs typically couple to Gq, increasing [Ca2+]i, or Gs/Gi, modulating cAMP levels. OctβRs are generally coupled to Gs, leading to an increase in intracellular cAMP.[10]
References
- 1. Tyramine and octopamine: ruling behavior and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyramine and octopamine have opposite effects on the locomotion of Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The control of metabolic traits by octopamine and tyramine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila [frontiersin.org]
- 7. Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the signalling properties of two tyramine receptors from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Reactivity of Tyramine in Dopamine Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of tyramine (B21549) and its analogs with dopamine (B1211576) receptors. Due to a lack of comprehensive quantitative data on the direct binding affinity of tyramine to all five dopamine receptor subtypes, this document focuses on the available data for tyramine analogs, outlines the established signaling pathways of dopamine receptors, and provides a detailed protocol for conducting dopamine receptor binding assays. This information is intended to assist researchers in designing and interpreting experiments related to the dopaminergic system.
Introduction to Dopamine Receptors and Tyramine
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous functions in the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1] They are primary targets for therapeutic interventions in neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[2] The five subtypes of dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] D1-like receptors typically couple to Gαs/olf proteins to activate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.[2]
Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine. It is known to act as an indirect sympathomimetic by displacing stored catecholamines, such as dopamine, from presynaptic vesicles.[3] While its primary mechanism of action is considered to be indirect, understanding any direct interaction with dopamine receptors is crucial for a complete pharmacological profile.
Quantitative Binding Affinity Data
The following table summarizes the available binding affinity data for these compounds. It is important to note that these are not direct measures of tyramine's affinity and should be interpreted with caution.
| Compound | Receptor Subtype | Binding Affinity (IC50) | Source |
| 3-Methoxytyramine | D1 | 121 ± 43 µM | [4] |
| 3-Methoxytyramine | D2 | 36 ± 14 µM | [4] |
| p-Tyramine | D2 (WT) | pEC50 = 4.00 ± 0.21 | [5] |
Note: pEC50 is a measure of functional potency, not direct binding affinity. A lower pEC50 value indicates lower potency. The IC50 values for 3-methoxytyramine suggest a weak interaction with D1 and D2 receptors.
Dopamine Receptor Signaling Pathways
The signaling pathways initiated by the activation of D1-like and D2-like dopamine receptors are distinct and often have opposing effects. Understanding these pathways is fundamental for interpreting the functional consequences of ligand binding.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. benchchem.com [benchchem.com]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyramine's Effects with Other Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of tyramine (B21549) with other key biogenic amines: histamine (B1213489), serotonin, dopamine (B1211576), and norepinephrine (B1679862). The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a comparative overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Quantitative Data on Receptor Interactions and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of tyramine and other biogenic amines at various receptors. It is important to note that these values are compiled from multiple sources and experimental conditions may vary.
Table 1: Binding Affinities (Ki) of Biogenic Amines at Key Receptors
| Biogenic Amine | Receptor Subtype | Ki (nM) | Species | Source |
| Tyramine | TAAR1 | - | Human | [1] |
| Adrenergic α1 | - | - | [2] | |
| Adrenergic α2 | - | - | [2] | |
| Adrenergic β | - | - | [2] | |
| Histamine | H1 | - | Human | [3][4][5] |
| H2 | - | Human | [3][4][5] | |
| H3 | - | Human | [3][4][5] | |
| H4 | 7.0 ± 1.2 | Human | [6] | |
| Serotonin | 5-HT1A | - | Human | [7][8][9] |
| 5-HT1B/1D | - | Human | [7][8] | |
| 5-HT2A | - | Human | [7] | |
| 5-HT2B | - | Human | [8] | |
| 5-HT7 | - | Human | [8][10] | |
| Dopamine | D1 | ~µM range | - | [11] |
| D2 | ~µM range | - | [11] | |
| D3 | ~nM range | - | [11] | |
| D4 | ~nM range | - | [11] | |
| D5 | ~sub-µM range | - | [11] | |
| Norepinephrine | Adrenergic α1 | - | - | [2] |
| Adrenergic α2 | - | - | [2] | |
| Adrenergic β1 | - | - | ||
| Adrenergic β2 | - | - |
Note: A dash (-) indicates that a specific, directly comparable Ki value was not found in the provided search results. The affinity of norepinephrine for α and β receptors is well-established, but specific Ki values were not present in a comparative context in the search results.
Table 2: Functional Potencies (EC50) of Biogenic Amines
| Biogenic Amine | Receptor/Assay | EC50 | Species | Source |
| Tyramine | TAAR1 (cAMP accumulation) | 9.5 µM | Human | [12] |
| Norepinephrine Release | - | Rat | [13] | |
| Norepinephrine | Adrenergic α1 Activation | High nM range | Annelid, Priapulid | [2][14] |
| Adrenergic α2 Activation | High nM range | Annelid, Priapulid | [2][14] | |
| Dopamine | D2 Receptor Activation | 27 nM | - | |
| Serotonin | 5-HT1A Agonist (Flesinoxan) | 24 nM | - | |
| Histamine | H4 Receptor (cAMP inhibition) | - | Human | [6] |
Note: A dash (-) indicates that a specific, directly comparable EC50 value was not found in the provided search results. The table includes examples of functional potencies for context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of tyramine and other biogenic amines, as well as a typical experimental workflow for comparing their effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of biogenic amines.
Quantification of Biogenic Amines by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the determination of biogenic amines in biological samples or food matrices.
Objective: To separate and quantify tyramine, histamine, serotonin, dopamine, and norepinephrine in a sample.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column.
-
Biogenic amine standards.
-
Perchloric acid (PCA).
-
Dansyl chloride (for derivatization if using UV detection).
-
Acetonitrile (ACN).
-
Sodium acetate (B1210297) buffer.
-
Sample (e.g., tissue homogenate, plasma, food extract).
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in 0.4 M PCA.
-
For liquid samples, deproteinize by adding an equal volume of 0.8 M PCA.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization (for UV detection):
-
To 100 µL of the filtered supernatant, add 200 µL of saturated sodium bicarbonate and 400 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Add 100 µL of ammonia (B1221849) to stop the reaction.
-
Evaporate the acetone (B3395972) under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of ACN.
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample or standard into the HPLC system.
-
Use a gradient elution with a mobile phase consisting of (A) sodium acetate buffer and (B) acetonitrile. A typical gradient might be:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Set the flow rate to 1.0 mL/min.
-
Detect the dansylated amines at an excitation wavelength of 330 nm and an emission wavelength of 530 nm (fluorescence) or at 254 nm (UV).
-
-
Quantification:
-
Generate a standard curve for each biogenic amine using known concentrations.
-
Determine the concentration of each amine in the sample by comparing its peak area to the standard curve.
-
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of biogenic amines for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a biogenic amine for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Unlabeled biogenic amines (competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled ligand.
-
Competition: Cell membranes, radioligand, and varying concentrations of the test biogenic amine.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor biogenic amine to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasoconstriction Assay Using Isolated Aortic Rings
This protocol assesses the contractile effect of biogenic amines on vascular smooth muscle.
Objective: To compare the vasoconstrictor potency (EC50) of different biogenic amines.
Materials:
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).
-
Biogenic amine solutions.
-
Wistar rats.
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Induce a submaximal contraction with a standard agonist like phenylephrine (B352888) or potassium chloride (KCl).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the test biogenic amine in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record the isometric tension developed after each addition until a maximal response is obtained.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of contraction against the log concentration of the biogenic amine to generate a concentration-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum effect (Emax) from the curve.
-
Measurement of Neurotransmitter Release from PC12 Cells
This protocol is used to study the ability of tyramine to induce the release of norepinephrine and dopamine.[15][16][17]
Objective: To quantify the release of catecholamines from PC12 cells in response to tyramine.
Materials:
-
PC12 cell line.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Tyramine solution.
-
HPLC system with electrochemical detection.
Procedure:
-
Cell Culture:
-
Culture PC12 cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to differentiate with nerve growth factor (NGF) for several days if desired.
-
-
Neurotransmitter Release Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 15 minutes at 37°C.
-
Replace the buffer with KRH buffer containing different concentrations of tyramine.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Collect the supernatant (containing the released neurotransmitters).
-
Lyse the cells with a lysis buffer to determine the remaining intracellular neurotransmitter content.
-
-
Quantification by HPLC-ED:
-
Stabilize the collected supernatant and cell lysates with an antioxidant (e.g., sodium metabisulfite).
-
Inject the samples into an HPLC system equipped with an electrochemical detector.
-
Separate the catecholamines using a C18 column and an appropriate mobile phase.
-
Quantify the amounts of norepinephrine and dopamine by comparing their peak areas to those of known standards.
-
-
Data Analysis:
-
Express the amount of released neurotransmitter as a percentage of the total intracellular content (released + remaining).
-
Plot the percentage of release against the concentration of tyramine.
-
In Vivo Blood Pressure Measurement in Rats using the Tail-Cuff Method
This protocol describes a non-invasive method to assess the pressor effects of biogenic amines in conscious rats.[18][19][20][21][22]
Objective: To compare the effects of tyramine and other biogenic amines on systolic and diastolic blood pressure in rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Tail-cuff blood pressure measurement system.
-
Restrainers for rats.
-
Biogenic amine solutions for administration (e.g., intravenous or intraperitoneal).
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
-
Baseline Measurement:
-
Place the rat in the restrainer and attach the tail-cuff and pulse sensor.
-
Allow the rat to stabilize for 10-15 minutes.
-
Record at least 10-15 consecutive blood pressure readings to establish a stable baseline.
-
-
Amine Administration:
-
Administer a single dose of the test biogenic amine via the desired route (e.g., i.v. tail vein injection).
-
-
Post-Administration Measurement:
-
Immediately after administration, begin recording blood pressure continuously or at frequent intervals (e.g., every 2-5 minutes) for a predetermined duration (e.g., 60 minutes) to capture the full pressor response.
-
-
Data Analysis:
-
Calculate the change in systolic and diastolic blood pressure from the baseline at each time point.
-
Plot the change in blood pressure against time to visualize the time course of the pressor effect.
-
Determine the peak pressor response and the duration of the effect for each biogenic amine.
-
cAMP Measurement in Transfected CHO Cells
This protocol is for measuring the effect of biogenic amines on intracellular cyclic AMP (cAMP) levels in cells expressing a specific G-protein coupled receptor (GPCR).[23][24][25][26]
Objective: To determine if a biogenic amine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in cAMP levels.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably or transiently expressing the GPCR of interest (e.g., an adrenergic receptor).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Biogenic amine solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture the transfected CHO cells in appropriate medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay for Gs-coupled Receptors (Agonist mode):
-
Wash the cells with assay buffer.
-
Add assay buffer containing IBMX and varying concentrations of the biogenic amine.
-
Incubate for 30 minutes at 37°C.
-
-
Assay for Gi-coupled Receptors (Agonist mode):
-
Wash the cells with assay buffer.
-
Add assay buffer containing IBMX, a fixed concentration of forskolin (to stimulate cAMP production), and varying concentrations of the biogenic amine.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each well.
-
For Gs-coupled receptors, plot the cAMP concentration against the log concentration of the biogenic amine to determine the EC50 for cAMP production.
-
For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the biogenic amine to determine the EC50 for cAMP inhibition.
-
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Ancient coexistence of norepinephrine, tyramine, and octopamine signaling in bilaterians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 5. Histamine Receptor | Biologically Active Compounds - chemsrc [chemsrc.com]
- 6. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
- 12. benchchem.com [benchchem.com]
- 13. Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assay in Summary_ki [bdb99.ucsd.edu]
- 25. revvity.com [revvity.com]
- 26. benchchem.com [benchchem.com]
Validating the Pressor Effect of Tyramine in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tyramine's pressor effect with alternative agents in preclinical models. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of cardiovascular studies.
Tyramine (B21549), a naturally occurring monoamine, elicits a pressor response by displacing norepinephrine (B1679862) from sympathetic nerve terminals, making it a valuable tool in preclinical cardiovascular research.[1] This indirect sympathomimetic action allows for the investigation of adrenergic receptor function and the efficacy of drugs that modulate sympathetic activity. Understanding the nuances of tyramine's effects in comparison to direct-acting adrenergic agonists is crucial for the robust design of preclinical studies.
Comparative Efficacy of Pressor Agents
The selection of a pressor agent in preclinical studies significantly influences experimental outcomes. While tyramine acts indirectly, agents like norepinephrine and phenylephrine (B352888) directly stimulate adrenergic receptors. The following tables summarize quantitative data from preclinical studies, offering a comparative view of their pressor effects.
| Agent | Animal Model | Route of Administration | Dose Range | Key Findings on Pressor Effect | Reference |
| Tyramine | Conscious Rats | Oral (in feed) | 40 - 80 mg/kg | Dose-dependent increase in systolic blood pressure. At 80 mg/kg, a significant pressor response was observed. | [2] |
| Tyramine | Anesthetized Rats | Intravenous | 30 - 60 µg/kg | Dose-dependent increase in blood pressure.[3] | [3] |
| Norepinephrine | --- | Intravenous | --- | Direct-acting sympathomimetic, causes vasoconstriction and a rise in blood pressure.[4] | [4] |
| Phenylephrine | --- | --- | --- | Potent vasopressor with exclusive α1-adrenergic receptor agonist activity.[4] | [4] |
Table 1: Comparison of Pressor Effects of Tyramine and Direct-Acting Sympathomimetics.
| Parameter | Tyramine | Norepinephrine | Phenylephrine |
| Mechanism of Action | Indirect-acting sympathomimetic (displaces norepinephrine) | Direct-acting α and β-adrenergic agonist | Direct-acting α1-adrenergic agonist |
| Primary Receptor Interaction | None (acts on nerve terminals) | α and β-adrenergic receptors | α1-adrenergic receptors |
| Route of Administration | Oral, Intravenous | Intravenous | Intravenous |
| Use in Preclinical Models | To assess peripheral adrenergic function and drug interactions | As a direct vasoconstrictor and in shock models | As a selective α1-agonist to study vascular smooth muscle contraction |
Table 2: Mechanistic and Application Comparison of Pressor Agents.
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for assessing the pressor effect of tyramine and its alternatives in a common preclinical model, the rat.
Tyramine Pressor Response Test in Conscious Rats
This protocol is adapted from studies investigating the interaction of MAO inhibitors with dietary tyramine.[2]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Housed individually with free access to food and water, maintained on a 12-hour light/dark cycle.
2. Surgical Preparation (if continuous blood pressure monitoring is desired):
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Implant a catheter into the left carotid artery for continuous blood pressure recording. The catheter is exteriorized at the back of the neck.
-
Allow for a post-operative recovery period of at least 48 hours.
3. Drug Administration:
-
Tyramine can be administered orally (p.o.) via gavage or mixed in a feed preparation.[2]
-
For oral gavage, dissolve tyramine in a suitable vehicle (e.g., water).
-
A dose range of 10-80 mg/kg is typically used to elicit a dose-dependent pressor response.[2]
4. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer for continuous recording of systolic, diastolic, and mean arterial blood pressure.
-
Record baseline blood pressure for a stable period before tyramine administration.
-
Monitor and record blood pressure continuously for a defined period after administration to capture the peak pressor response and its duration.
5. Data Analysis:
-
The pressor response is typically quantified as the maximal increase in systolic blood pressure from baseline.[1]
-
A significant pressor response is often defined as an increase in systolic blood pressure of 30 mmHg or more.[1]
Pressor Response to Intravenous Norepinephrine or Phenylephrine in Anesthetized Rats
This protocol is a general methodology for assessing the effects of direct-acting sympathomimetics.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.[5]
-
Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
2. Surgical Preparation:
-
Implant a catheter in the carotid artery for blood pressure measurement.
-
Implant a catheter in the jugular vein for intravenous (i.v.) drug administration.
3. Drug Administration:
-
Administer increasing doses of norepinephrine or phenylephrine intravenously.
-
Allow for a stabilization period between doses for blood pressure to return to baseline.
4. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer and recording system.
-
Record baseline blood pressure before drug administration.
-
Record the peak pressor response for each dose.
5. Data Analysis:
-
Construct a dose-response curve by plotting the change in mean arterial pressure against the log of the agonist dose.
-
This allows for the determination of parameters such as the ED50 (the dose that produces 50% of the maximal response).
Mandatory Visualizations
Signaling Pathway of Tyramine's Pressor Effect
Caption: Signaling pathway of tyramine-induced pressor response.
Experimental Workflow for Tyramine Pressor Response Test
Caption: Workflow for the tyramine pressor response test.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tyramine on blood pressure and plasma catecholamines in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different derivatization agents for tyramine HPLC.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Derivatization Agents for the Quantification of Tyramine (B21549) using High-Performance Liquid Chromatography (HPLC).
The accurate quantification of tyramine, a biogenic amine with significant physiological and toxicological implications, is crucial in various fields, including food safety, neuroscience, and pharmaceutical development. Due to its lack of a strong chromophore, direct detection of tyramine by HPLC with UV-Vis is often challenging, necessitating a derivatization step to enhance its detectability. This guide provides a comparative overview of four commonly employed derivatization agents: Dansyl chloride, Dabsyl chloride, o-phthalaldehyde (B127526) (OPA), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag). We present a summary of their performance characteristics based on published experimental data and provide detailed experimental protocols to aid in method selection and implementation.
Comparison of Performance Characteristics
The choice of a derivatization agent is a critical step in developing a robust and sensitive HPLC method for tyramine analysis. The ideal reagent should offer high reaction efficiency, produce a stable derivative with strong UV absorbance or fluorescence, and allow for a simple and rapid procedure. The following table summarizes the key performance parameters of the four derivatization agents based on available literature. It is important to note that a direct comparison is nuanced, as the data are derived from various studies employing different sample matrices and analytical instrumentation.
| Derivatization Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl chloride | 0.05 mg/L[1] | 0.25 mg/L[1] | 87.3% - 96.8%[1] | Derivatives are relatively stable[1] | High sensitivity, stable derivatives, reacts with primary and secondary amines.[1] | Can react with other compounds like phenols and alcohols.[2] |
| Dabsyl chloride | Not explicitly stated for tyramine | Not explicitly stated for tyramine | Good reproducibility reported[3][4] | Derivatives are very stable[3][4] | Simple derivatization, stable derivatives, detection in the visible region.[3][4] | Instability of derivatives has been reported under certain conditions. |
| o-phthalaldehyde (OPA) | 0.010 µg/mL (as part of a mix)[5] | Not explicitly stated | 98.9% - 101.2% (for octopamine (B1677172) and tyramine)[5] | Derivatives can be unstable.[2] | Fast reaction, suitable for automated pre-column derivatization.[2] | Reacts only with primary amines, derivative instability can be a concern.[2] |
| AccQ-Tag | Not explicitly stated for tyramine | Not explicitly stated for tyramine | High recovery expected | Highly stable derivatives[6][7] | Forms highly stable fluorescent derivatives with primary and secondary amines.[7][8] | Reagent kit can be more expensive than individual reagents. |
Experimental Workflow
The general procedure for tyramine analysis by HPLC following derivatization involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for tyramine analysis using HPLC with pre-column derivatization.
Experimental Protocols
Below are detailed methodologies for the derivatization of tyramine using Dansyl chloride, Dabsyl chloride, o-phthalaldehyde (OPA), and AccQ-Tag, as compiled from various sources.
Dansyl Chloride Derivatization
Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[9]
-
Reagents:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone (B3395972), freshly prepared).
-
Saturated sodium bicarbonate solution or other alkaline buffer (pH 9.5-10.5).
-
Proline solution (e.g., 100 mg/mL) or another quenching agent.
-
Acetonitrile (B52724) (HPLC grade).
-
Toluene (B28343) (for extraction).
-
-
Protocol:
-
To 100 µL of the tyramine standard or sample extract, add 200 µL of saturated sodium bicarbonate solution.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45-60 minutes in the dark.
-
After incubation, add 100 µL of proline solution to quench the excess Dansyl chloride and vortex.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the dansylated tyramine with 500 µL of toluene.
-
Evaporate the toluene layer to dryness.
-
Reconstitute the residue in a suitable volume of acetonitrile or mobile phase for HPLC injection.
-
Dabsyl Chloride Derivatization
Dabsyl chloride is another sulfonyl chloride reagent that yields stable, colored derivatives detectable in the visible range.[3][4]
-
Reagents:
-
Dabsyl chloride solution (e.g., 4 mg/mL in acetonitrile, freshly prepared).
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).
-
Acetonitrile (HPLC grade).
-
-
Protocol:
-
Mix 100 µL of the tyramine standard or sample extract with 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the Dabsyl chloride solution.
-
Vortex the mixture and incubate at 70°C for 15-30 minutes.[4]
-
After incubation, cool the mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
-
o-phthalaldehyde (OPA) Derivatization
OPA is a popular reagent for the pre-column derivatization of primary amines, forming highly fluorescent isoindole derivatives in the presence of a thiol.[2]
-
Reagents:
-
OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol (B42355) and dilute to 50 mL with 0.1 M borate (B1201080) buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.
-
Borate buffer (0.1 M, pH 10.4).
-
-
Protocol:
-
This method is often automated using an autosampler.
-
In a vial, mix 50 µL of the tyramine standard or sample extract with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature before injection onto the HPLC system.[2] The timing is critical due to the potential instability of the OPA derivatives.
-
AccQ-Tag (AQC) Derivatization
The AccQ-Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize both primary and secondary amines, forming highly stable, fluorescent derivatives.[7][8]
-
Reagents (typically supplied as a kit):
-
AccQ-Fluor Borate Buffer.
-
AccQ-Fluor Reagent Powder (AQC).
-
AccQ-Fluor Reagent Diluent (acetonitrile).
-
-
Protocol:
-
Reconstitute the AccQ-Fluor Reagent Powder with the AccQ-Fluor Reagent Diluent.
-
To 10 µL of the tyramine standard or sample, add 70 µL of the AccQ-Fluor Borate Buffer and vortex.[6]
-
Add 20 µL of the reconstituted AccQ-Fluor Reagent, vortex immediately, and let it stand for 1 minute at room temperature.[6]
-
Heat the mixture at 55°C for 10 minutes.[6]
-
Cool the vial to room temperature before HPLC injection.
-
Conclusion
The selection of an appropriate derivatization agent for tyramine HPLC analysis depends on several factors, including the required sensitivity, the available equipment, the sample matrix, and the desired sample throughput. Dansyl chloride and AccQ-Tag offer high sensitivity and produce stable derivatives suitable for both primary and secondary amines. Dabsyl chloride provides stable derivatives with the advantage of detection in the visible range. OPA is well-suited for high-throughput applications due to its rapid reaction time, particularly when automated pre-column derivatization is available, though the stability of its derivatives requires careful control of the analytical sequence. Researchers should carefully consider these factors and the detailed protocols provided to select the most suitable method for their specific analytical needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Tyramine Hydrochloride vs. Tyramine Free Base in Experimental Applications
For researchers and drug development professionals utilizing tyramine (B21549), the choice between its hydrochloride salt and free base form is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of tyramine hydrochloride and tyramine free base, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate form for your research needs.
Physicochemical Properties: A Tale of Two Solubilities
The most significant difference between this compound and tyramine free base lies in their physicochemical properties, particularly their solubility. This compound, a salt, exhibits significantly higher solubility in aqueous solutions compared to its free base counterpart. This fundamental difference dictates the ease of preparation of stock solutions and their suitability for various experimental setups.
| Property | This compound | Tyramine Free Base |
| Molecular Formula | C₈H₁₂ClNO | C₈H₁₁NO |
| Molecular Weight | 173.64 g/mol | 137.18 g/mol |
| Melting Point | 271-274 °C | 160-162 °C[1] |
| Aqueous Solubility | High (e.g., 50 mg/mL in H₂O)[2] | Low (Slightly soluble in water, ~1 g in 95 mL at 15°C; sparingly soluble in aqueous buffers)[1] |
| Organic Solubility | Soluble in ethanol | More soluble in organic solvents like methanol, ethanol, and DMSO[1][3] |
| Appearance | White to off-white crystalline powder[4] | Off-white to pale yellow crystalline powder[1] |
| Stability | Generally more stable in solid form and aqueous solution | Can be less stable, particularly in solution where it may be more susceptible to oxidation.[1] |
Experimental Considerations: Choosing the Right Tool for the Job
The choice between this compound and free base directly influences experimental design and execution.
Solution Preparation: For most in vitro and in vivo experiments requiring aqueous buffers, this compound is the preferred form due to its high water solubility. This allows for the straightforward preparation of concentrated stock solutions that can be easily diluted to the desired final concentration without the need for organic solvents. In contrast, dissolving tyramine free base in aqueous buffers can be challenging. To achieve a reasonable concentration, it often requires initial dissolution in an organic solvent like DMSO or ethanol, which must then be carefully diluted to minimize the solvent's potential impact on the experimental system.[3]
Stability in Solution: While specific comparative stability studies are not abundant in the readily available literature, the general principle is that salt forms of compounds, like this compound, tend to be more stable in solution than their free base counterparts. The protonated amine group in the hydrochloride salt is less susceptible to oxidation. For long-term experiments or when stock solutions are prepared in advance, using the hydrochloride form can help ensure the concentration and integrity of the tyramine remain consistent.
Bioavailability: In the context of oral administration in in vivo studies, the form of tyramine may influence its bioavailability. While direct comparative studies are scarce, the higher solubility of the hydrochloride salt could potentially lead to more rapid and consistent absorption from the gastrointestinal tract. However, it's important to note that tyramine, in general, has low oral bioavailability due to extensive first-pass metabolism by monoamine oxidase (MAO) in the gut and liver.
Key Experiments and Methodologies
Here, we detail common experimental protocols where tyramine is utilized, highlighting considerations for the choice of its form.
Receptor Binding Assays
Tyramine is an agonist for the trace amine-associated receptor 1 (TAAR1).[5] Receptor binding assays are crucial for characterizing the interaction of tyramine with TAAR1 and other potential targets.
Experimental Protocol: Competitive Radioligand Binding Assay for TAAR1
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with TAAR1).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to TAAR1.
-
Add increasing concentrations of unlabeled tyramine (either hydrochloride or free base, dissolved appropriately).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the tyramine concentration.
-
Determine the IC₅₀ (the concentration of tyramine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Choice of Form: this compound is recommended for this assay due to its ease of dissolution in the aqueous assay buffer, ensuring accurate and reproducible concentrations.
Workflow for a competitive radioligand binding assay.
Monoamine Oxidase (MAO) Enzyme Assays
Tyramine is a well-known substrate for both MAO-A and MAO-B, enzymes that are critical for its metabolism. Assays measuring MAO activity are essential for studying enzyme kinetics and screening for MAO inhibitors.
Experimental Protocol: Fluorometric MAO Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution containing a fluorogenic probe that reacts with hydrogen peroxide (a byproduct of the MAO reaction), and horseradish peroxidase (HRP).
-
-
Enzyme Reaction:
-
Add the enzyme source (e.g., mitochondrial fractions from tissue homogenates or recombinant MAO) to the wells of a 96-well plate.
-
To some wells, add a known MAO inhibitor as a control.
-
Initiate the reaction by adding the tyramine substrate solution.
-
Incubate the plate at 37°C for a specific time.
-
-
Detection:
-
Add the working solution containing the fluorogenic probe and HRP to each well.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the MAO activity based on a standard curve generated with known concentrations of hydrogen peroxide.
-
Choice of Form: this compound is the ideal choice for this assay due to its high solubility and stability in the aqueous buffer system.
Workflow for a fluorometric monoamine oxidase (MAO) assay.
Signaling Pathways of Tyramine
Tyramine exerts its biological effects primarily through two mechanisms: as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and by acting as a "false neurotransmitter" to induce the release of catecholamines.
Upon binding to TAAR1, a G-protein coupled receptor, tyramine initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate protein kinase A (PKA) and modulate the function of various downstream targets, including ion channels and transcription factors.
As a false neurotransmitter, tyramine is taken up into presynaptic nerve terminals by monoamine transporters. Inside the neuron, it displaces endogenous catecholamines, such as norepinephrine (B1679862) and dopamine, from their storage vesicles, leading to their release into the synaptic cleft. This results in the activation of adrenergic and dopaminergic receptors on the postsynaptic neuron.
Major signaling pathways of tyramine.
Conclusion
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
A Comparative Guide to Assessing the Purity of Synthesized Tyramine Hydrochloride via Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Thin-Layer Chromatography (TLC) for the purity assessment of synthesized Tyramine (B21549) hydrochloride. It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data presented in a clear, comparative format.
Introduction to Tyramine Hydrochloride and Purity Assessment
This compound, the salt of the naturally occurring monoamine tyramine, is a crucial compound in pharmaceutical research and development. It acts as a precursor in the synthesis of various bioactive molecules and is studied for its physiological effects.[1][2] The purity of synthesized this compound is paramount to ensure the validity of research data and the safety of potential therapeutic agents.
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective analytical technique for determining the purity of a synthesized compound.[3] It allows for the qualitative identification of the main compound and any impurities present in a sample. This guide will detail the application of TLC in assessing the purity of this compound and compare its performance with High-Performance Liquid Chromatography (HPLC), a common alternative.
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common approach involves the reduction of a suitable precursor, such as p-hydroxyphenylacetonitrile or a derivative. The following is a generalized two-step protocol based on established methods.[4][5]
Step 1: Formation of a Precursor (Example: p-Hydroxy Phenyl Ethyl Ketone Amine Hydrochloride)
-
Phenol is reacted with aminoacetonitrile (B1212223) hydrochloride in the presence of anhydrous aluminum trichloride (B1173362) in a solvent like dichloromethane. This reaction forms the intermediate, p-hydroxy phenyl ethyl ketone amine hydrochloride.[5]
Step 2: Reduction to this compound
-
The intermediate from Step 1 is then subjected to catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and concentrated hydrochloric acid in an aqueous solution.[4][5]
-
Following the reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to crystallize the this compound product. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
This protocol outlines the procedure for analyzing the purity of the synthesized this compound using TLC.
Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Synthesized this compound
-
This compound standard (≥98% purity)
-
Developing solvent system (e.g., Chloroform:Methanol:Ammonia, 80:15:5 v/v/v)
-
Visualization agents:
-
UV lamp (254 nm)
-
Ninhydrin (B49086) solution (for primary amines)
-
Dansyl chloride solution (for fluorescent derivatization)
-
-
Capillary tubes for spotting
-
Developing chamber
-
Drying oven or heat gun
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a similar solution of the this compound standard.
-
Spotting: Using a capillary tube, carefully spot small amounts of the synthesized product and the standard solution side-by-side on the baseline of a TLC plate (approximately 1 cm from the bottom). A co-spot (a spot of the sample and standard on top of each other) can also be applied to aid in identification.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or with a gentle stream of warm air.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm. Tyramine, being an aromatic compound, should appear as a dark spot against the fluorescent background of the plate.[6][7] Circle the observed spots with a pencil.
-
Staining: For further visualization, the plate can be dipped into or sprayed with a ninhydrin solution and gently heated. Primary amines like tyramine will produce a characteristic purple or pink spot.
-
Derivatization (Optional but Recommended for Higher Sensitivity): For more sensitive detection, derivatization with dansyl chloride can be performed. This converts the amines into highly fluorescent dansyl derivatives.[8][9] The derivatized spots can then be visualized under a UV lamp, often with enhanced intensity.
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value of the spot from the synthesized product should match that of the standard. The presence of additional spots indicates impurities.
Data Presentation and Comparison
The purity of the synthesized this compound can be qualitatively assessed by observing the number and intensity of spots on the TLC plate.
| Sample | Number of Spots | Rf Value of Main Spot | Observations |
| Tyramine HCl Standard | 1 | ~0.5 (in Chloroform:Methanol:Ammonia, 80:15:5) | Single, well-defined spot. |
| Synthesized Tyramine HCl (Crude) | >1 | ~0.5 (main spot) | Main spot corresponding to the standard, plus one or more impurity spots with different Rf values. |
| Synthesized Tyramine HCl (Purified) | 1 | ~0.5 | A single spot with an Rf value matching the standard, indicating successful purification. |
Note: Rf values are dependent on the specific TLC plate, solvent system, and environmental conditions and should be determined experimentally.
While TLC is an excellent tool for rapid purity assessment, other methods like HPLC offer more quantitative and sensitive analysis.[3][10]
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase.[11] | Separation based on differential partitioning between a stationary phase in a column and a liquid mobile phase under high pressure. |
| Purity Assessment | Qualitative (number of spots) and semi-quantitative (spot size and intensity). | Quantitative (peak area integration) and highly accurate. |
| Sensitivity | Generally lower, but can be enhanced with derivatization (e.g., dansylation).[8][9] | High sensitivity, especially with detectors like fluorescence or mass spectrometry.[12][13] |
| Analysis Time | Rapid (typically 30-60 minutes per plate with multiple samples). | Longer per sample, but automated systems can run multiple samples sequentially. |
| Cost | Low cost of materials and equipment. | High initial investment for instrumentation and ongoing costs for solvents and columns. |
| Common Application | Rapid reaction monitoring, screening for purity, and preliminary identification. | Accurate quantification, impurity profiling, and validation of purity for final product release. |
Visualizations
Caption: Workflow for TLC Purity Assessment of Tyramine HCl.
Caption: Decision logic for determining sample purity from TLC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103755576A - Synthesis method of N-methyl this compound - Google Patents [patents.google.com]
- 5. CN103012168A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of biogenic amines by TLC | OIV [oiv.int]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. glsciences.com [glsciences.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Tyramine Hydrochloride
Introduction
Tyramine (B21549) hydrochloride, a biogenic amine derived from the amino acid tyrosine, is an endogenous trace amine with significant neuromodulatory and sympathomimetic properties.[1][2] It is naturally present in the human body and is also found in a variety of fermented, aged, or spoiled foods.[3] While present in trace amounts compared to classical monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), tyramine exerts potent physiological effects, primarily through the indirect release of stored catecholamines.[3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of tyramine hydrochloride administration, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In Vitro Effects of this compound
The in vitro effects of this compound have been extensively studied to elucidate its mechanism of action at the cellular and tissue levels. These studies have revealed its interaction with specific receptors and its profound influence on neurotransmitter dynamics.
Mechanism of Action at the Cellular Level
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Tyramine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[4][5] Activation of TAAR1 by tyramine initiates a signaling cascade, often leading to the production of cyclic AMP (cAMP).[4] This interaction is a key component of its neuromodulatory role.
-
Neurotransmitter Release: A primary mechanism of tyramine's action is its ability to enter presynaptic nerve terminals via monoamine transporters, such as the norepinephrine transporter (NET).[3] Once inside, it displaces endogenous monoamines like norepinephrine, dopamine, and epinephrine (B1671497) from their storage vesicles, leading to their release into the synaptic cleft.[3][6] This indirect sympathomimetic effect is responsible for many of its physiological actions. Studies on rat striatal slices have shown that while certain stimulants inhibit the uptake of both dopamine and tyramine, they only induce the release of tyramines, suggesting an independent transport mechanism for tyramine.[7]
-
Effects on Isolated Tissues: In isolated tissue preparations, tyramine demonstrates direct physiological effects. For instance, it causes concentration-dependent contraction of isolated human uterine arteries and rabbit ear arteries.[6][8] In the rabbit ear artery, tyramine has been shown to depolarize the smooth muscle membrane both indirectly by releasing neuronal norepinephrine and directly by acting on the smooth muscle cells.[6]
Quantitative In Vitro Data
| Parameter | Species/System | Value | Reference |
| TAAR1 Agonist Activity (EC50) | Human | 70 - 1100 nM | [4] |
| Maximal Contraction (vs. Noradrenaline) | Human Uterine Artery | 25% of maximal response to noradrenaline | [8] |
| Norepinephrine Release | Rabbit Ear Artery | Dose-dependent increase | [6] |
| Dopamine Release | Rat Subthalamic Neurons | Dopamine-dependent inward current | [9][10] |
Experimental Protocol: In Vitro Neurotransmitter Release Assay
This protocol describes a method for measuring tyramine-induced norepinephrine release from isolated perfused rabbit ear artery.
-
Tissue Preparation: A male New Zealand White rabbit is euthanized, and the central ear artery is dissected and cannulated.
-
Perfusion: The artery is perfused with Krebs-Ringer bicarbonate solution gassed with 95% O2 and 5% CO2 at 37°C.
-
Radiolabeling (Optional): To enhance detection, the preparation can be pre-incubated with [3H]-norepinephrine to label the endogenous neurotransmitter stores.
-
Basal Release: Perfusate samples are collected at regular intervals to establish the basal rate of norepinephrine outflow.
-
Tyramine Administration: this compound is added to the perfusion solution at various concentrations (e.g., 1 µM to 100 µM).
-
Stimulated Release: Perfusate samples are collected during and after tyramine administration to measure the increase in norepinephrine outflow.
-
Analysis: The norepinephrine content in the perfusate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection or by liquid scintillation counting if radiolabeled.
-
Data Expression: Results are expressed as the amount of norepinephrine released per gram of tissue weight.
Signaling Pathway of this compound In Vitro
Caption: In Vitro mechanism of this compound.
In Vivo Effects of this compound
The in vivo effects of this compound are predominantly cardiovascular and metabolic, stemming from its indirect sympathomimetic action. These effects are particularly pronounced when the primary enzyme responsible for its degradation, monoamine oxidase (MAO), is inhibited.[3]
Systemic Effects
-
Cardiovascular Effects: Intravenous administration of tyramine causes a significant increase in systolic blood pressure, known as the pressor response.[11][12][13] This hypertensive effect is primarily due to the release of norepinephrine, which leads to vasoconstriction and increased cardiac output.[3] Studies in healthy volunteers have shown that tyramine administration leads to a moderate increase in systolic blood pressure and ejection fraction, with a reflex decrease in peripheral resistance.[11] Interestingly, diastolic pressure and heart rate often remain unchanged.[11] In anesthetized rats, intravenous tyramine increased both mean arterial blood pressure and heart rate.[14]
-
The "Cheese Effect": The most well-known in vivo effect of tyramine occurs in individuals taking monoamine oxidase inhibitors (MAOIs).[15][16] MAOIs prevent the breakdown of tyramine in the gut and liver, leading to a massive release of norepinephrine and a subsequent hypertensive crisis, which can be life-threatening.[3][15]
-
Metabolic Effects: Recent studies have highlighted the hypolipidemic and anti-obesity properties of tyramine.[17] In animal models, oral administration of tyramine has been shown to reduce plasma triglycerides and total cholesterol levels.[17] It has also been observed to reduce body mass, glucose, and plasma insulin, while increasing adiponectin levels.[17]
Quantitative In Vivo Data
| Parameter | Species/System | Dose | Effect | Reference |
| Systolic Blood Pressure | Healthy Humans | 4.0 mg/m² IV | 16% increase | [11] |
| Ejection Fraction | Healthy Humans | 4.0 mg/m² IV | 30% increase | [11] |
| Total Peripheral Resistance | Healthy Humans | 4.0 mg/m² IV | Significant decrease | [11] |
| Triglycerides | Rats (Poloxamer-407 induced dyslipidemia) | 2 mg/kg | 27.5% decrease after 24h | [17] |
| Total Cholesterol | Rats (Poloxamer-407 induced dyslipidemia) | 2 mg/kg | 22.7% decrease after 24h | [17] |
| Tyramine Pressor Sensitivity (with MAOIs) | Depressed Patients | IV infusion | 29-fold increase with Clorgyline (MAO-A inhibitor) | [18] |
Experimental Protocol: In Vivo Tyramine Pressor Test in Humans
This protocol outlines the tyramine pressor test, a method used to assess peripheral adrenergic function and drug interactions.[13]
-
Subject Selection: Healthy, normotensive volunteers are recruited. Subjects are carefully screened to exclude those with cardiovascular conditions.
-
Baseline Measurement: Subjects rest in a supine position, and an intravenous line is inserted. Baseline systolic blood pressure (SBP) and heart rate are recorded until stable.
-
Tyramine Administration: this compound is administered via intravenous bolus injections in incrementally increasing doses (e.g., starting at 0.5 mg).[19] Injections are given at fixed intervals (e.g., 15 minutes).[19]
-
Blood Pressure Monitoring: SBP is measured every minute after each injection until it returns to baseline.
-
Endpoint: The test is continued until a predetermined increase in SBP is achieved (e.g., a 30 mm Hg increase, known as the PD30).[13][20]
-
Data Analysis: A dose-response curve is constructed by plotting the peak SBP increase against the logarithm of the tyramine dose. The dose of tyramine required to produce the target SBP increase (PD30) is calculated.
-
Drug Interaction Assessment: To study the effect of a drug (e.g., an MAOI), the tyramine pressor test is performed before and after drug administration. A shift in the dose-response curve indicates an interaction.
Workflow for an In Vivo Tyramine Pressor Test
Caption: Workflow of the in vivo tyramine pressor test.
Comparison Summary: In Vitro vs. In Vivo Effects
| Feature | In Vitro Effects | In Vivo Effects | Link |
| Primary Target | TAAR1, Monoamine Transporters | Peripheral Sympathetic Nerve Terminals | The in vitro interaction with transporters and receptors leads to the systemic effects observed in vivo. |
| Primary Mechanism | Norepinephrine/Dopamine release from isolated neurons/tissues, TAAR1 activation. | Indirect sympathomimetic action causing systemic norepinephrine release. | The cellular release mechanism observed in vitro is the direct cause of the systemic effects in vivo. |
| Key Effect | Contraction of isolated smooth muscle, neurotransmitter release in synaptosomes. | Pressor response (increased systolic blood pressure), hypertensive crisis with MAOIs. | In vitro muscle contraction is a component of the overall in vivo vasoconstriction and pressor response. |
| Dose/Concentration | Nanomolar to micromolar range (nM to µM). | Milligram range for systemic effects (mg or mg/kg). | Higher doses are required in vivo due to metabolism (primarily by MAO) and distribution throughout the body. |
| Metabolism | Not a significant factor in isolated systems. | Rapidly metabolized by monoamine oxidase (MAO), primarily in the gut and liver. | The extensive first-pass metabolism in vivo is a key difference from in vitro conditions and is critical for the "cheese effect". |
| Other Effects | Depolarization of neuronal membranes. | Hypolipidemic and anti-obesity effects, reflex changes in heart rate and peripheral resistance. | The complexity of a whole organism in vivo allows for secondary and systemic effects not observable in vitro. |
Conclusion
The administration of this compound elicits distinct but interconnected effects in vitro and in vivo. In vitro studies are crucial for dissecting its molecular mechanisms, demonstrating its ability to activate TAAR1 and trigger the release of catecholamines from neuronal storage. These cellular actions directly translate to the potent systemic effects observed in vivo, most notably the pressor response, which forms the basis of its clinical relevance, particularly in the context of drug interactions with MAO inhibitors. Furthermore, emerging in vivo research on its metabolic benefits suggests new therapeutic avenues for tyramine and related compounds. A thorough understanding of both its cellular and systemic pharmacology is essential for professionals in drug development and clinical research.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tyramine on noradrenaline outflow and electrical responses induced by field stimulation in the perfused rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylphenidate-like stimulants in vitro release [3H]tyramines but not [14C]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tyramine on the human uterine artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pressor response to intravenous tyramine is a marker of cardiac, but not vascular, adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of tyramine: adrenergic and cholinergic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The monoamine oxidase inhibitor-tyramine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyramine and new monoamine oxidase inhibitor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Tyramine infusions and selective monoamine oxidase inhibitor treatment. I. Changes in pressor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pressor response to intravenous tyramine in healthy subjects after safinamide, a novel neuroprotectant with selective, reversible monoamine oxidase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyramine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of tyramine (B21549) hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle tyramine hydrochloride with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent exposure.
-
Handling:
-
Storage:
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[7] Chemical waste generators are responsible for correctly classifying their waste.[3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemical waste.
-
Segregate from Incompatible Waste: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1][8] Do not mix with acids, oxidizers, or other incompatible materials.[1][8]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines.[1][8] The original container is often a suitable choice.[8]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture with their approximate concentrations.[8] Ensure the container is securely sealed.[1]
Step 3: On-site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1]
-
Prevent Spills: Ensure spill containment materials, such as absorbent pads, are readily available.[1]
Step 4: Final Disposal
-
Professional Disposal Service: Do not dispose of this compound down the drain or in regular trash.[3] Arrange for collection by a licensed hazardous waste disposal company.[1]
-
Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[1]
Step 5: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water) before being discarded.[2]
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[2]
-
Container Disposal: Once decontaminated, deface the original label and dispose of the container in accordance with institutional policies, which may allow for disposal as regular waste.[2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Property | Value / Information |
| Chemical Formula | C₈H₁₁NO·HCl |
| CAS Number | 60-19-5[3] |
| Physical State | Solid Powder[6] |
| Appearance | Off-white[6] |
| Hazards | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[3][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides.[3][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[3][6] Must be handled in accordance with local, state, and federal regulations.[7] |
| Spill Cleanup | Sweep up or vacuum material and place into a suitable, labeled disposal container. Avoid generating dust.[3][5] |
Experimental Protocols
This document does not cite specific experiments. The provided procedures are based on established safety and chemical waste management guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling Tyramine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Tyramine hydrochloride, including a step-by-step operational plan and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Additional Recommendations |
| Eye/Face Protection | Safety goggles with side protection.[1] | A face shield may be necessary for operations with a higher risk of splashing or dust generation. |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[1] Nitrile rubber gloves are a suitable option.[2] | It is recommended to check the breakthrough time of the glove material with the supplier for specific applications.[1] |
| Respiratory Protection | Use in a well-ventilated area.[3] For operations that may generate dust, a dust mask (e.g., N95 type) is recommended.[4] | Local exhaust ventilation should be used to control exposure.[5] |
| Body Protection | Wear protective clothing to prevent skin contact.[3][5] | A lab coat should be worn at all times. For larger quantities or increased risk of exposure, a vinyl suit may be appropriate.[5] |
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, seek medical attention.[3][6] |
| Skin Contact | Take off contaminated clothing immediately.[1][7] Wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[3][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][6] If feeling unwell, call a poison center or doctor.[1][6] |
| Ingestion | Rinse mouth with water.[1][8] Call a poison center or doctor if you feel unwell.[1][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperature is between 15–25 °C.[1] Some sources recommend storage at 4°C and protection from light.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][3]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[3][5]
-
Wear the appropriate personal protective equipment (see table above).
-
Avoid breathing dust.[3]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[3]
3. Spill Management:
-
For minor spills, use dry clean-up procedures and avoid generating dust.[5]
-
Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5][8]
-
For major spills, alert others in the area and evacuate if necessary.[5]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][3] Do not empty into drains.[3]
-
Contaminated Packaging: Do not re-use empty containers.[6] Dispose of them in accordance with licensed collector's sorting instructions.[6]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ≥98% (TLC), powder, neuromodulator | Sigma-Aldrich [sigmaaldrich.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. goldbio.com [goldbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
